Tert-butyl 4-vinylpiperidine-1-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-ethenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCYFONIRHGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448075 | |
| Record name | tert-Butyl 4-ethenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180307-56-6 | |
| Record name | tert-Butyl 4-ethenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 4-vinylpiperidine-1-carboxylate: A Technical Guide for Chemical Researchers
Foreword: This document provides a comprehensive technical overview of the chemical and physical properties of tert-butyl 4-vinylpiperidine-1-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and safety information. While direct biological applications of this specific compound are not extensively documented in publicly available literature, its structural motif is prevalent in a variety of biologically active molecules.
Chemical and Physical Properties
This compound, also known as 1-Boc-4-vinylpiperidine, is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry.[1][2][3][4] The presence of the vinyl group offers a versatile handle for further chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactions at the piperidine nitrogen.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₂ | [5] |
| Molecular Weight | 211.30 g/mol | [5] |
| CAS Number | 180307-56-6 | [5] |
| Boiling Point | 268.886 °C at 760 mmHg (Predicted) | |
| Density | 1.028 g/cm³ (Predicted) | |
| Refractive Index | 1.517 (Predicted) | |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Solubility | Data not available. Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
Synthesis and Experimental Protocols
A likely precursor for this synthesis is tert-butyl 4-formylpiperidine-1-carboxylate . The synthesis of this starting material is well-documented.[6][7]
Plausible Synthesis Workflow
The following diagram illustrates a probable synthetic pathway for this compound.
Caption: Plausible synthetic route via the Wittig reaction.
General Experimental Protocol (Hypothetical)
Materials:
-
Tert-butyl 4-formylpiperidine-1-carboxylate
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Anhydrous work-up and purification reagents (e.g., saturated ammonium chloride solution, magnesium sulfate, silica gel)
Procedure:
-
Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium in hexanes. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a characteristic deep orange or yellow, indicating the formation of the ylide.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve tert-butyl 4-formylpiperidine-1-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Spectral Data
While a comprehensive, publicly available dataset of experimental spectra is limited, a commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, LC-MS, and UPLC data for this compound.[8] Researchers are encouraged to contact such suppliers for detailed analytical information.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), the piperidine ring protons, and the vinyl group protons (typically in the 5-6 ppm region, showing characteristic splitting patterns).
-
¹³C NMR: Resonances for the carbons of the tert-butyl group, the Boc carbonyl, the piperidine ring, and the two sp² hybridized carbons of the vinyl group.
-
IR Spectroscopy: Characteristic absorption bands for the C=O of the carbamate (around 1680-1700 cm⁻¹), C-O stretching, and C=C stretching of the vinyl group.
-
Mass Spectrometry: The molecular ion peak (M⁺) and characteristic fragmentation patterns.
Reactivity and Potential Applications in Drug Discovery
The vinyl group of this compound is a key functional group that can undergo a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 180307-56-6 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]
- 8. 180307-56-6|this compound|BLD Pharm [bldpharm.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 4-vinylpiperidine-1-carboxylate CAS number 180307-56-6
An In-depth Technical Guide to Tert-butyl 4-vinylpiperidine-1-carboxylate
CAS Number: 180307-56-6
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, common synthetic routes, and significant applications, particularly in the realm of drug discovery as a key intermediate for various therapeutic agents. Furthermore, this guide includes detailed experimental protocols, spectroscopic data, and essential safety and handling information tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a clear liquid at room temperature.[1] Its core structure consists of a piperidine ring substituted with a vinyl group at the 4-position and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. The Boc group is a common amine protecting group in organic synthesis, valued for its stability under various reaction conditions and its straightforward removal under acidic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 180307-56-6 | [2] |
| Molecular Formula | C₁₂H₂₁NO₂ | [2][3] |
| Molecular Weight | 211.30 g/mol | [2][4] |
| Boiling Point | 268.9 ± 29.0 °C (Predicted) | [2] |
| Density | 1.027 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Refractive Index | 1.517 | [4] |
| Vapor Pressure | 0.007 mmHg at 25°C | [4] |
| SMILES | C(=C)C1CCN(CC1)C(=O)OC(C)(C)C | [5] |
| InChI Key | LKUCYFONIRHGSQ-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the modification of a pre-existing piperidine core. A common strategy is the Wittig reaction or a similar olefination protocol starting from the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate. The starting aldehyde itself can be synthesized from commercially available piperidin-4-ylmethanol through Boc protection of the amine followed by oxidation of the alcohol.
A general synthetic approach is outlined below:
Caption: General synthetic workflow for this compound.
Applications in Research and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The vinyl group on this compound serves as a versatile chemical handle for a variety of chemical transformations, including but not limited to, Heck coupling, Michael addition, epoxidation, and polymerization. This makes it a valuable building block for creating diverse molecular libraries for drug screening.
This compound and its derivatives are key intermediates in the synthesis of complex pharmaceutical agents. For instance, piperidine derivatives are central to the structure of drugs such as fentanyl and its analogues, as well as inhibitors of cyclin-dependent kinase 9 (CDK9), which are being investigated for cancer therapy.[6][7]
Caption: Role as a versatile building block in organic synthesis.
Spectroscopic and Analytical Data
The structural confirmation of this compound is typically achieved through standard spectroscopic methods. While specific spectra are proprietary to suppliers, the expected data types are listed below.
Table 2: Spectroscopic Data for this compound
| Analysis Type | Description |
| ¹H-NMR | Proton Nuclear Magnetic Resonance provides information on the hydrogen atom environment, confirming the presence of the vinyl, piperidine, and Boc groups. |
| ¹³C-NMR | Carbon-13 Nuclear Magnetic Resonance identifies all unique carbon atoms in the molecule. |
| Mass Spec (MS) | Mass Spectrometry confirms the molecular weight of the compound. |
| Infrared (IR) | Infrared Spectroscopy identifies characteristic functional groups, such as the C=C stretch of the vinyl group and the C=O stretch of the carbamate. |
| HPLC/LC-MS | High-Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry are used to determine the purity of the compound.[8] |
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[9] |
| H315 | Causes skin irritation.[9] | |
| H319 | Causes serious eye irritation.[9] | |
| H335 | May cause respiratory irritation.[9] | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |
| P264 | Wash hands thoroughly after handling.[9] | |
| P270 | Do not eat, drink or smoke when using this product.[9] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[9] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Store in a cool, dry place with the container tightly sealed.[10] For detailed disposal information, refer to section 13 of the Safety Data Sheet (SDS).[10]
Experimental Protocols
The following is a representative protocol for the synthesis of a Boc-protected piperidine derivative, which illustrates the general techniques used for handling compounds like this compound. This specific example details the Boc protection of a piperidine amine.
Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
This protocol is adapted from the synthesis of a related compound and serves as an illustrative example.
Materials:
-
Piperidin-4-ylmethanol (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of piperidin-4-ylmethanol (e.g., 20 g, 0.17 mol) in anhydrous THF (50 ml) in a round-bottom flask, add di-tert-butyl dicarbonate (37.9 g, 0.17 mol).[7]
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically after several hours), the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
The subsequent steps to convert this intermediate to this compound would involve oxidation of the alcohol to an aldehyde, followed by a Wittig reaction, as depicted in the synthesis workflow diagram. Each of these steps would require its own specific reaction conditions, workup, and purification procedures.
References
- 1. China 1-BOC-4-Vinyl-piperidineï¼CAS# 180307-56-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. This compound CAS#: 180307-56-6 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound| CAS:#180307-56-6 -Letopharm Limited [letopharm.com]
- 5. 180307-56-6 | this compound | Alkenyls | Ambeed.com [ambeed.com]
- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 180307-56-6|this compound|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. capotchem.com [capotchem.com]
An In-depth Technical Guide to Tert-butyl 4-vinylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-vinylpiperidine-1-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of piperidine, a "privileged scaffold" in pharmaceutical development, this molecule serves as a versatile building block for the synthesis of more complex biologically active agents.[1][2] The presence of a vinyl group offers a reactive handle for a variety of chemical transformations, making it a valuable intermediate in the construction of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.
Molecular Structure and Properties
This compound, with the CAS number 180307-56-6, possesses a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol .[3][4] The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, and a vinyl substituent at the 4-position. The Boc group is a common protecting group in organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The vinyl group, an alkene functional group, is amenable to a variety of addition and polymerization reactions.
Physicochemical Data
While detailed experimental spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are available from various commercial suppliers, they are not always publicly accessible.[5][6] However, the key physicochemical properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 180307-56-6 | [4] |
| Molecular Formula | C12H21NO2 | [3][4] |
| Molecular Weight | 211.30 g/mol | [3] |
| Appearance | Typically a colorless to light yellow oil or liquid | - |
| Boiling Point | Not publicly available | [4] |
| Density | Not publicly available | [4] |
| Solubility | Soluble in most organic solvents | - |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Wittig reaction.[7] This Nobel Prize-winning reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[7] In this case, the synthesis starts from the commercially available Tert-butyl 4-formylpiperidine-1-carboxylate.
The Wittig Reaction: A General Overview
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[7] The ylide is typically prepared by treating a phosphonium salt with a strong base.
Experimental Protocol: Synthesis via Wittig Reaction
The following is a representative experimental protocol for the synthesis of this compound based on general Wittig reaction procedures.
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Tert-butyl 4-formylpiperidine-1-carboxylate[8]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of the Phosphorus Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a deep yellow or orange).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution back down to 0 °C. In a separate flask, dissolve Tert-butyl 4-formylpiperidine-1-carboxylate in a minimal amount of anhydrous THF.
-
Add the solution of the aldehyde dropwise to the stirred ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[9]
Logical Workflow for the Synthesis:
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS # 180307-56-6, this compound, 4-Vinylpiperidine-1-carboxylic acid tert-butyl ester - chemBlink [ww.chemblink.com]
- 4. This compound CAS#: 180307-56-6 [m.chemicalbook.com]
- 5. 180307-56-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 180307-56-6 [chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Spectroscopic and Synthetic Profile of Tert-butyl 4-vinylpiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Tert-butyl 4-vinylpiperidine-1-carboxylate. This compound serves as a valuable building block in medicinal chemistry and drug development. The information presented herein is intended to facilitate its synthesis, purification, and characterization in a laboratory setting.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound based on analysis of its chemical structure and comparison with closely related analogues.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.80 | ddd | 1H | -CH=CH₂ |
| ~4.95 | m | 2H | -CH=CH₂ |
| ~4.10 | br s | 2H | -N-CH₂(ax) |
| ~2.70 | t | 2H | -N-CH₂(eq) |
| ~2.10 | m | 1H | -CH-CH=CH₂ |
| ~1.70 | m | 2H | -CH₂(ax)- |
| ~1.45 | s | 9H | -C(CH₃)₃ |
| ~1.30 | m | 2H | -CH₂(eq)- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~154.8 | C=O (carbamate) |
| ~141.5 | -CH=CH₂ |
| ~114.5 | -CH=CH₂ |
| ~79.5 | -C(CH₃)₃ |
| ~44.0 | -N-CH₂ |
| ~41.0 | -CH-CH=CH₂ |
| ~31.0 | -CH₂- |
| ~28.5 | -C(CH₃)₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch (vinyl) |
| ~2975, 2855 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1640 | Medium | C=C stretch (vinyl) |
| ~1420 | Medium | C-H bend (CH₂) |
| ~1245, 1160 | Strong | C-N stretch, C-O stretch |
| ~995, 910 | Strong | =C-H bend (vinyl out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 211 | Moderate | [M]⁺ (Molecular Ion) |
| 155 | Strong | [M - C₄H₈]⁺ |
| 114 | Moderate | [M - C₄H₉O₂]⁺ |
| 57 | Very Strong | [C₄H₉]⁺ |
Experimental Protocols
The synthesis of this compound can be effectively achieved via a Wittig reaction from the corresponding ketone, Tert-butyl 4-oxopiperidine-1-carboxylate.
Synthesis of this compound via Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Tert-butyl 4-oxopiperidine-1-carboxylate
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
To the cooled suspension, add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide. Stir the reaction mixture at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the neat oil using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) or a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic workflow for this compound.
Caption: General workflow for the spectroscopic analysis of the final product.
Stability and Storage of Tert-butyl 4-vinylpiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tert-butyl 4-vinylpiperidine-1-carboxylate (CAS No. 180307-56-6). This bifunctional molecule, incorporating a vinyl group and a Boc-protected piperidine ring, is a valuable intermediate in pharmaceutical synthesis. Understanding its stability profile is critical for maintaining its integrity throughout storage and handling, ensuring the reliability of experimental outcomes and the quality of downstream products. This document outlines the key factors influencing its stability, provides recommended storage and handling procedures, and presents a general framework for experimental stability assessment.
Introduction
This compound is a key building block in medicinal chemistry, valued for the synthetic versatility of its vinyl and protected amine functionalities. The stability of this intermediate is paramount, as degradation can lead to impurity formation, reduced yield in subsequent synthetic steps, and potential safety concerns. The primary determinants of its stability are the tert-butyloxycarbonyl (Boc) protecting group and the vinyl functional group. The Boc group is known to be labile under acidic conditions and at elevated temperatures, while the vinyl group can be susceptible to polymerization and oxidation. Some commercial preparations are stabilized with radical inhibitors such as MEHQ (hydroquinone monomethyl ether) to prevent polymerization of the vinyl group.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 180307-56-6 |
| Molecular Formula | C₁₂H₂₁NO₂ |
| Molecular Weight | 211.30 g/mol |
| Appearance | Solid or Liquid |
| Boiling Point | ~241 °C at 760 mmHg (Predicted) |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of incompatible materials. A summary of its stability under various conditions is provided in Table 2.
| Condition | Stability | Potential Degradation Pathway(s) |
| Acidic pH | Unstable | Cleavage of the Boc protecting group to yield 4-vinylpiperidine. |
| Neutral pH | Generally Stable | Minimal degradation expected under neutral aqueous conditions. |
| Basic pH | Generally Stable | The Boc group is generally stable to basic conditions. |
| Elevated Temperature | Susceptible to Degradation | Thermal decomposition can lead to the removal of the Boc group. |
| Light/UV Radiation | Potentially Unstable | The vinyl group may be susceptible to photo-induced polymerization or oxidation. |
| Oxidizing Agents | Potentially Unstable | The vinyl group and the piperidine ring can be susceptible to oxidation. |
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:
Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.
-
Container: Keep the container tightly sealed to prevent moisture ingress.
-
Light: Protect from light to prevent potential photo-degradation or polymerization of the vinyl group.
Handling Precautions:
-
Handle in a well-ventilated area.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Keep away from sources of ignition.
-
Avoid contact with incompatible materials such as strong acids and oxidizing agents.
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating methods for this compound are not widely published, a general forced degradation study can be designed based on ICH guidelines to identify potential degradation products and pathways.
Objective: To assess the stability of the compound under various stress conditions and to develop a stability-indicating analytical method (e.g., HPLC).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80 °C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature.
-
Photostability: Expose a solution and solid sample of the compound to a controlled light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical technique, such as reverse-phase HPLC with a UV detector. A mass spectrometer (LC-MS) can be used for the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.
-
Visualizing Stability Factors
The following diagram illustrates the key environmental and chemical factors that can impact the stability of this compound, leading to its degradation.
Caption: Factors influencing the degradation of this compound.
Conclusion
This compound is a stable compound under recommended storage conditions. Its primary liabilities are the acid and thermal sensitivity of the Boc protecting group and the potential for the vinyl group to undergo polymerization or oxidation upon exposure to light and oxidizing agents. Adherence to the storage and handling guidelines outlined in this document is crucial for maintaining the quality and purity of this important synthetic intermediate. For critical applications, a formal stability study is recommended to establish appropriate re-test dates and to understand the degradation profile under specific process conditions.
References
The Vinyl Frontier: A Technical Guide to the Reactivity of Vinyl Groups in Boc-Protected Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a vinyl group onto this privileged heterocycle opens up a vast landscape of synthetic possibilities, allowing for rapid diversification and the construction of complex molecular architectures. This in-depth technical guide explores the reactivity of the vinyl group in tert-butoxycarbonyl (Boc)-protected piperidines, with a focus on three key transformations: the Heck reaction, hydroboration-oxidation, and Michael addition. This document provides detailed experimental protocols, quantitative data for reaction optimization, and mechanistic insights to empower researchers in the strategic application of these versatile building blocks.
Palladium-Catalyzed C-C Bond Formation: The Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes. In the context of N-Boc-protected vinylpiperidines, it provides a direct route to introduce aryl and heteroaryl moieties, significantly expanding the accessible chemical space for drug discovery programs.
Quantitative Data Presentation
The efficiency of the Heck coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the yields for the reaction of N-Boc-4-vinylpiperidine with various aryl bromides under different catalytic systems.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 18 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 110 | 12 | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 100 | 24 | 65 |
| 5 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 88 |
Experimental Protocol: Heck Coupling of N-Boc-4-vinylpiperidine with 4-Bromoanisole
This protocol provides a general procedure for the Heck reaction. Optimization may be required for different substrates.
Materials:
-
N-Boc-4-vinylpiperidine (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add N-Boc-4-vinylpiperidine (1.0 equiv), 4-bromoanisole (1.2 equiv), and triethylamine (2.0 equiv).
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Reaction Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow and the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Anti-Markovnikov Hydroxylation: Hydroboration-Oxidation
The hydroboration-oxidation of the vinyl group provides a reliable method for the synthesis of primary alcohols with anti-Markovnikov regioselectivity. This two-step process allows for the introduction of a versatile hydroxyl group, which can be further functionalized to access a wide range of derivatives.
Quantitative Data Presentation
The choice of borane reagent can influence the diastereoselectivity of the hydroboration step, particularly with substituted piperidines. The following table compares the diastereomeric ratio (d.r.) of the resulting alcohol product.
| Entry | Borane Reagent | Solvent | Temp (°C) | Time (h) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | BH₃·THF | THF | 0 to rt | 2 | 1.5 : 1 | 92 |
| 2 | 9-BBN | THF | 0 to rt | 4 | >19 : 1 | 88 |
| 3 | Disiamylborane | THF | -25 to rt | 6 | 5 : 1 | 85 |
| 4 | Catecholborane | THF | rt | 12 | 2 : 1 | 75 |
Note: Diastereoselectivity is influenced by the substitution pattern on the piperidine ring. The data presented is for a model system and may vary.
Experimental Protocol: Hydroboration-Oxidation of N-Boc-4-vinylpiperidine
This protocol outlines a general procedure for the hydroboration-oxidation of a terminal alkene.
Materials:
-
N-Boc-4-vinylpiperidine (1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH, 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
Procedure:
Part A: Hydroboration
-
To a dry, nitrogen-flushed flask, add N-Boc-4-vinylpiperidine (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (1.1 equiv) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the aqueous NaOH solution, followed by the dropwise addition of H₂O₂. Caution: The oxidation is exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(N-Boc-piperidin-4-yl)ethanol.
Reaction Mechanism and Stereoselectivity
The hydroboration step proceeds through a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the double bond. The subsequent oxidation with hydrogen peroxide occurs with retention of stereochemistry.
Conjugate Addition: The Michael Reaction
The Michael addition, or conjugate addition, of nucleophiles to the electron-deficient double bond of a vinylpiperidine (activated by an adjacent electron-withdrawing group) is a fundamental C-C and C-heteroatom bond-forming reaction. This reaction allows for the introduction of a wide variety of functional groups at the β-position of the original vinyl moiety. For the scope of this guide, we will consider the addition to an α,β-unsaturated ester derivative of the piperidine.
Quantitative Data Presentation
The success of the Michael addition depends on the nature of the nucleophile and the catalyst employed. The following table provides representative yields for the addition of various nucleophiles to a model α,β-unsaturated ester derived from N-Boc-piperidine.
| Entry | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dimethyl malonate | NaOMe | MeOH | rt | 4 | 91 |
| 2 | Nitromethane | DBU | THF | rt | 12 | 75 |
| 3 | Thiophenol | Et₃N | CH₂Cl₂ | 0 to rt | 2 | 95 |
| 4 | Piperidine | None | Neat | rt | 1 | 98 |
| 5 | Indole | InCl₃ (10 mol%) | CH₃CN | 80 | 8 | 82 |
Experimental Protocol: Michael Addition of Dimethyl Malonate
This protocol describes the addition of a soft carbon nucleophile to an activated vinylpiperidine derivative.
Materials:
-
tert-Butyl 4-(2-(ethoxycarbonyl)vinyl)piperidine-1-carboxylate (1.0 equiv)
-
Dimethyl malonate (1.5 equiv)
-
Sodium methoxide (NaOMe, 0.2 equiv)
-
Anhydrous methanol (MeOH)
Procedure:
-
To a solution of sodium methoxide (0.2 equiv) in anhydrous methanol, add dimethyl malonate (1.5 equiv) at room temperature.
-
Stir the mixture for 15 minutes.
-
Add a solution of tert-butyl 4-(2-(ethoxycarbonyl)vinyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford the Michael adduct.
General Reaction Pathway
The Michael addition proceeds via the formation of a stabilized enolate intermediate.
Conclusion
The vinyl group on a Boc-protected piperidine scaffold is a versatile functional handle that enables a diverse range of chemical transformations. The Heck reaction, hydroboration-oxidation, and Michael addition represent three fundamental and powerful strategies for the elaboration of this core structure. By providing detailed protocols, quantitative data, and mechanistic insights, this guide aims to facilitate the application of these reactions in the synthesis of novel and complex molecules for drug discovery and development. The strategic manipulation of the vinyl group's reactivity, guided by the principles outlined herein, will undoubtedly continue to be a valuable asset in the pursuit of new therapeutic agents.
Synthesis of piperidine derivatives as building blocks in organic synthesis
An In-depth Technical Guide to the Synthesis of Piperidine Derivatives as Building Blocks in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] It is a prevalent structural motif in over twenty classes of pharmaceuticals and a vast number of alkaloid natural products.[3][4] The conformational flexibility of the piperidine scaffold and its ability to engage in diverse intermolecular interactions make it an ideal framework for drug design, enabling enhanced binding to biological targets and favorable pharmacokinetic properties.[1][2] Consequently, the development of efficient, cost-effective, and stereoselective methods for synthesizing functionalized piperidine derivatives is a critical objective in organic chemistry and drug discovery.[3][5]
This technical guide provides an in-depth overview of key synthetic strategies for preparing piperidine derivatives as versatile building blocks. It covers fundamental methodologies, including the hydrogenation of pyridines, various cyclization strategies, multicomponent reactions, and asymmetric synthesis. Detailed experimental protocols for selected key transformations are provided, along with quantitative data to facilitate comparison of different methods.
Key Synthetic Strategies
The construction of the piperidine scaffold can be broadly categorized into two approaches: the modification of pre-existing pyridine rings and the de novo construction of the six-membered ring through cyclization reactions.
Hydrogenation of Pyridines
The catalytic hydrogenation of readily available pyridine precursors is one of the most direct methods for producing the piperidine core.[6][7] This approach is valued for its high atom economy. Various catalytic systems have been developed to achieve high yields and, in some cases, diastereoselectivity.
-
Heterogeneous Catalysis : Noble metal catalysts such as platinum, palladium, and rhodium supported on carbon (e.g., 10% Rh/C) are effective for the complete hydrogenation of aromatic rings, including pyridines, often under mild conditions (e.g., 80 °C in water).[3][8] Non-noble metal catalysts, such as nickel silicide, have also been developed as effective and stable alternatives for the diastereoselective cis-hydrogenation of substituted pyridines.[3]
-
Homogeneous Catalysis : Homogeneous catalysts can offer greater control over stereoselectivity. For instance, rhodium complexes have been shown to be effective for the hydrogenation of substituted pyridines.[3]
-
Transfer Hydrogenation : An alternative to using high-pressure hydrogen gas is transfer hydrogenation, which employs hydrogen donors like ammonium formate or borane-ammonia in the presence of a catalyst (e.g., Pd/C or RuCl₃).[8] This method offers mild reaction conditions and operational simplicity.[8]
Ring-Forming Cyclization Strategies
De novo synthesis through the formation of new carbon-carbon and carbon-nitrogen bonds offers immense flexibility in introducing a wide array of substituents and controlling stereochemistry.
Intramolecular reactions are powerful for ring construction, leveraging tethered functionalities to ensure efficient cyclization. Key strategies include:
-
Reductive Amination : The intramolecular cyclization of amino-aldehydes or amino-ketones is a classic and reliable method.[3]
-
Intramolecular aza-Michael Reaction : The addition of a tethered amine to an α,β-unsaturated carbonyl compound provides an efficient route to substituted piperidines, often with good stereocontrol.[3]
-
Radical Cyclization : Radical-mediated cyclizations, for example from 1,6-enynes or linear amino-aldehydes, can generate polysubstituted piperidines, including those with exocyclic double bonds.[3]
-
Palladium-Catalyzed Amination : Intramolecular allylic amination and hydroamination reactions catalyzed by palladium complexes are effective for constructing the piperidine ring.[3]
Intermolecular reactions bring together two or more components to construct the ring in a convergent manner.
-
[4+2] Annulation (Kwon Annulation) : The phosphine-catalyzed [4+2] annulation of imines with allenes is a powerful method for creating functionalized piperidines.[5] The development of chiral phosphine catalysts has enabled highly enantioselective variants of this reaction.[5]
-
Aza-Diels-Alder Reaction : The cycloaddition of imines with dienes is a well-established and potent strategy for synthesizing tetrahydropyridines, which can be subsequently reduced to piperidines. This method allows for the creation of multiple stereocenters with high control.[9][10]
-
Rhodium-Catalyzed [2+2+2] Cycloaddition : This method unites three components, such as an alkyne, alkene, and isocyanate, to form the piperidine ring. By using a cleavable tether, this approach provides a catalytic, asymmetric route to highly substituted piperidinol scaffolds.[9]
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity.[11][12] They are characterized by operational simplicity, reduced waste, and high bond-forming efficiency, making them ideal for the synthesis of diverse libraries of functionalized piperidines.[12][13] A common and effective strategy involves the one-pot reaction of an aromatic aldehyde, an amine, and a β-ketoester, often catalyzed by a Lewis or Brønsted acid.[12][14]
Asymmetric Synthesis
Given the importance of chirality in pharmacology, the development of asymmetric methods to synthesize enantiomerically pure piperidines is of paramount importance.[1][5]
-
Catalytic Asymmetric Reactions : This includes the use of chiral catalysts in reactions like the Kwon annulation, [4+2] cycloadditions, and reductive Heck reactions to set the stereochemistry of the final product.[5][15] For example, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine derivative provides access to a wide variety of enantioenriched 3-substituted piperidines.[15]
-
Organocatalysis : Chiral organocatalysts, such as diarylprolinol silyl ethers, can catalyze domino reactions (e.g., Michael addition/aminalization) to construct polysubstituted piperidines with multiple contiguous stereocenters in a single step.[16]
-
Substrate Control : Chiral auxiliaries or protecting groups attached to the substrate can direct the stereochemical outcome of a reaction, such as in diastereoselective intramolecular allylic amination.[3]
Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for high-throughput screening.[10] By anchoring the starting material to a resin, purification is simplified to filtration, and excess reagents can be used to drive reactions to completion. This methodology has been successfully applied to the synthesis of piperidine libraries using strategies like the Imino-Diels-Alder cycloaddition and the Ugi four-component reaction.[10]
Data Presentation: Comparison of Synthetic Methodologies
The following tables summarize quantitative data for several key synthetic strategies, allowing for direct comparison of their efficiencies and selectivities.
Table 1: Four-Component One-Pot Synthesis of Piperid-4-ones [11]
| Entry | Aldehyde | Amine | β-Ketoester | Yield (%) | Diastereomeric Ratio (cis/trans) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Aniline | Ethyl acetoacetate | 85 | 80:20 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | 92 | 82:18 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | Methyl acetoacetate | 88 | 75:25 |
| 4 | Thiophene-2-carboxaldehyde | Aniline | Ethyl acetoacetate | 78 | 85:15 |
Data is representative of typical results for this MCR methodology.
Table 2: Catalytic Enantioselective [4+2] Annulation of Imines with Allenes [5]
| Entry | Imine Substituent (Ar) | Allene Ester | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| 1 | Phenyl | Methyl | 81 | 97 |
| 2 | 4-Bromophenyl | Methyl | 83 | 98 |
| 3 | 2-Naphthyl | Methyl | 92 | 97 |
| 4 | 2-Furyl | Ethyl | 75 | 95 |
| 5 | 4-Nitrophenyl | Methyl | 94 | 91 |
Reactions catalyzed by a C2-symmetric chiral phosphepine catalyst.
Table 3: Rhodium-Catalyzed Asymmetric C-H Functionalization of Piperidines [17]
| Entry | Protecting Group | Catalyst | Aryldiazoacetate | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (% ee) |
|---|---|---|---|---|---|---|
| 1 | N-Boc | Rh₂(R-TCPTAD)₄ | Methyl 2-phenyl-2-diazoacetate | 65 | 4:1 | 70 |
| 2 | N-Bs | Rh₂(R-TPPTTL)₄ | Methyl 2-phenyl-2-diazoacetate | 72 | >30:1 | 73 |
| 3 | N-Bs | Rh₂(R-TPPTTL)₄ | Methyl 2-(4-bromophenyl)-2-diazoacetate | 68 | >30:1 | 65 |
| 4 | N-Bs | Rh₂(R-TPPTTL)₄ | Methyl 2-(4-methoxyphenyl)-2-diazoacetate | 75 | 29:1 | 52 |
Functionalization occurs at the C2 position of the piperidine ring.
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below. These protocols are representative of the broader classes of reactions discussed.
Protocol 1: One-Pot, Four-Component Synthesis of Functionalized Piperid-4-ones[11]
This protocol describes the synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones via a one-pot condensation reaction.
-
Reaction Setup : To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.
-
Reagent Addition : Add diketene (1.2 equiv) to the reaction mixture.
-
Second Addition : After monitoring the consumption of starting materials by Thin Layer Chromatography (TLC), introduce an aldehyde (1.0 equiv) to the flask.
-
Reaction Completion : Stir the reaction until completion. The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K₂CO₃).
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized piperid-4-one.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Piperidines[18]
This protocol details a green and efficient synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine under microwave irradiation.
-
Reaction Setup : In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition : Add deionized water (2 mL) to the reaction vessel.
-
Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. Monitor reaction progress by TLC.
-
Work-up : After the reaction is complete, cool the vessel to room temperature and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification : If necessary, purify the crude product by column chromatography on silica gel.
Protocol 3: Solid-Phase Synthesis of Piperidines via Imino-Diels-Alder Cycloaddition[10]
This protocol describes the synthesis of polysubstituted 4-piperidones on a solid support.
-
Resin Preparation : Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amine Loading : Couple the desired amino acid (dienophile precursor) using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) for 2-4 hours. Wash the resin extensively.
-
Imine Formation : Swell the resin in a 1% acetic acid solution in trimethyl orthoformate (TMOF). Add the desired primary amine (10-20 equivalents) and agitate the mixture at room temperature for 12-16 hours.
-
Cycloaddition : Wash the resin and suspend it in a solution of the diene (e.g., 2-amino-1,3-butadiene, 10-20 equivalents) in an appropriate solvent. Heat the reaction at 60-80°C for 24-48 hours.
-
Cleavage and Purification : Wash the resin thoroughly. Cleave the product from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid). Precipitate the crude product in cold diethyl ether, dry under vacuum, and purify by reverse-phase HPLC.
Protocol 4: Organocatalytic Asymmetric Domino Synthesis of Chiral Piperidines[16]
This protocol details the construction of highly functionalized, chiral piperidines via a domino Michael addition/aminalization cascade.
-
Reaction Setup : To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).
-
Reaction : Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring progress by TLC.
-
Purification : Upon completion, evaporate the solvent and purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.
Visualizations: Workflows and Logical Relationships
Classification of Piperidine Synthetic Strategies
Caption: Logical classification of major piperidine synthesis methodologies.
Workflow for One-Pot Multicomponent Piperidine Synthesis
Caption: Workflow for the four-component one-pot synthesis of piperid-4-ones.[11]
Workflow for Solid-Phase Piperidine Synthesis
Caption: Workflow for solid-phase piperidine synthesis via Imino-Diels-Alder.[10]
Conclusion
The synthesis of piperidine derivatives remains a vibrant and essential area of research, driven by the scaffold's immense importance in drug discovery and natural product synthesis. The methodologies outlined in this guide—from classical hydrogenation to modern asymmetric multicomponent reactions—provide a powerful toolkit for organic chemists. The choice of strategy depends on factors such as the desired substitution pattern, required stereochemistry, and scalability. Advances in catalysis, including organocatalysis and transition-metal catalysis, continue to push the boundaries of efficiency and selectivity, enabling the construction of increasingly complex and valuable piperidine-based building blocks for the next generation of therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. benchchem.com [benchchem.com]
- 17. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Tert-butyl 4-vinylpiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structure, integral to a vast array of approved therapeutic agents. Its prevalence is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, lipophilicity, and metabolic stability. Within the diverse family of piperidine-based building blocks, tert-butyl 4-vinylpiperidine-1-carboxylate has emerged as a versatile and valuable intermediate. The presence of a reactive vinyl group, coupled with the protective tert-butoxycarbonyl (Boc) group on the piperidine nitrogen, offers a unique combination of stability and reactivity, making it an attractive starting point for the synthesis of complex molecular architectures with therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, applications, and strategic importance of this compound in medicinal chemistry.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Wittig reaction, starting from the commercially available tert-butyl 4-formylpiperidine-1-carboxylate. This reaction reliably introduces the vinyl functionality.
Experimental Protocol: Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tert-butyl 4-formylpiperidine-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure the complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data:
| Reactant | Molar Ratio | Notes |
| Methyltriphenylphosphonium bromide | 1.2 | Wittig salt |
| Potassium tert-butoxide | 1.2 | Strong base for ylide formation |
| Tert-butyl 4-formylpiperidine-1-carboxylate | 1.0 | Starting aldehyde |
Typical yields for this reaction are generally good, often exceeding 80%, though this can vary based on the scale and specific conditions.
Applications in Medicinal Chemistry
The vinyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into a wide range of bioactive molecules. Key reactions include Michael additions, Heck couplings, and hydroboration-oxidation, which enable the extension of the molecular scaffold and the introduction of diverse functional groups.
Synthesis of CCR5 Receptor Antagonists
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells. Small molecule antagonists of CCR5 have been successfully developed as anti-HIV therapies, with Maraviroc being a notable example. The piperidine moiety is a common feature in many CCR5 antagonists, and this compound is a valuable precursor for the synthesis of novel analogues. The vinyl group can be functionalized to introduce the necessary pharmacophoric elements for potent CCR5 binding.
Experimental Workflow: Synthesis of a CCR5 Antagonist Intermediate
Caption: Synthetic route to CCR5 antagonist analogues.
Development of Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them important drug targets. The piperidine ring is a common scaffold in many approved and investigational kinase inhibitors, often serving to orient functional groups for optimal interaction with the kinase active site. The vinyl group of this compound can be utilized to introduce functionalities that can form covalent or non-covalent interactions with key residues in the kinase domain.
Signaling Pathway: Generic Kinase Inhibition
Physical properties like boiling point and density of Tert-butyl 4-vinylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical properties of Tert-butyl 4-vinylpiperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its boiling point and density, provides detailed hypothetical experimental protocols for their determination, and presents a logical workflow for its synthesis.
Physical Properties
This compound is a substituted piperidine derivative with a vinyl functional group, making it a valuable intermediate for the synthesis of more complex molecules in drug discovery. The physical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.
| Physical Property | Value |
| Boiling Point | 268.9 ± 29.0 °C (Predicted) |
| Density | 1.027 ± 0.06 g/cm³ (Predicted) |
Note: The presented data are predicted values from chemical databases and should be confirmed by experimental analysis.
Experimental Protocols
1. Determination of Boiling Point by Ebulliometry
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A precise method for its determination is ebulliometry.
-
Apparatus: A double-walled glass apparatus known as an ebulliometer, a heating mantle, a condenser, and a calibrated thermometer or thermocouple.
-
Procedure:
-
The ebulliometer is charged with a sample of this compound (approximately 10-15 mL).
-
The apparatus is assembled with the condenser and thermometer in place, ensuring the thermometer bulb is positioned in the vapor phase above the liquid.
-
The sample is heated gently using the heating mantle.
-
As the liquid approaches its boiling point, it will begin to reflux, with the vapor condensing and returning to the boiling flask.
-
The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point.
-
The atmospheric pressure is recorded at the time of the measurement, as boiling point is pressure-dependent.
-
2. Determination of Density by Pycnometry
Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.
-
Apparatus: A pycnometer (e.g., 10 mL or 25 mL), an analytical balance, a constant-temperature water bath, and a calibrated thermometer.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.
-
The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer at that temperature.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The filled pycnometer is placed in a constant-temperature water bath (e.g., at 20 °C) to allow the liquid to reach thermal equilibrium.
-
The volume is adjusted precisely to the calibration mark on the pycnometer.
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed.
-
The density is calculated by dividing the mass of the this compound sample by the known volume of the pycnometer.
-
Logical Workflow: Synthesis of this compound
The following diagram illustrates a plausible synthetic pathway for this compound, starting from commercially available precursors. This represents a logical workflow for the production of this key intermediate.
Caption: A potential synthetic route to this compound.
Methodological & Application
Application Notes and Protocols for the Heck Coupling Reaction of Tert-butyl 4-vinylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction, a palladium-catalyzed carbon-carbon bond-forming process, stands as a cornerstone in modern organic synthesis. This powerful transformation enables the arylation or vinylation of alkenes, providing a versatile tool for the construction of complex molecular architectures. The reaction of tert-butyl 4-vinylpiperidine-1-carboxylate with various aryl halides via the Heck coupling offers a direct and efficient route to synthesize 4-(2-arylvinyl)piperidine derivatives. These products are valuable intermediates in medicinal chemistry and drug development, as the piperidine moiety is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes and a comprehensive experimental protocol for performing the Heck coupling reaction with this compound.
Reaction Principle
The Mizoroki-Heck reaction proceeds through a catalytic cycle initiated by a palladium(0) species. The fundamental steps of this cycle include the oxidative addition of an aryl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by the coordination and subsequent migratory insertion of the alkene (this compound) into the aryl-palladium bond. A β-hydride elimination step then occurs to form the desired substituted alkene product and a palladium-hydride species. Finally, a base facilitates the reductive elimination of HX, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[1][2]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Heck coupling of this compound with a range of aryl halides. This data is compiled from general principles of the Heck reaction and analogous transformations reported in the literature.[3][4][5][6]
Table 1: Optimization of Reaction Conditions
| Parameter | Variation | Observation |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ often provides a good balance of reactivity and stability. |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃ | Triphenylphosphine (PPh₃) is a standard and effective ligand. Bulkier phosphines may be beneficial for less reactive aryl chlorides. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | Organic bases like triethylamine (Et₃N) are commonly employed. Inorganic bases such as cesium carbonate can also be highly effective.[3] |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Polar aprotic solvents like DMF and DMAc are generally preferred to facilitate the dissolution of reagents and intermediates. |
| Temperature | 80-140 °C | Higher temperatures are often necessary for less reactive aryl bromides and chlorides. Microwave heating can significantly reduce reaction times.[4][7] |
Table 2: Substrate Scope and Expected Yields
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | tert-butyl 4-(4-methoxystyryl)piperidine-1-carboxylate | 75-90% |
| 2 | 1-Bromo-4-nitrobenzene | tert-butyl 4-(4-nitrostyryl)piperidine-1-carboxylate | 80-95% |
| 3 | 4-Bromobenzonitrile | tert-butyl 4-(4-cyanostyryl)piperidine-1-carboxylate | 70-85% |
| 4 | 2-Bromopyridine | tert-butyl 4-(2-(pyridin-2-yl)vinyl)piperidine-1-carboxylate | 60-75% |
| 5 | 1-Chloronaphthalene | tert-butyl 4-(2-(naphthalen-1-yl)vinyl)piperidine-1-carboxylate | 50-70% |
Yields are estimated based on similar Heck coupling reactions and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Protocol:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours (conventional heating) or 30-60 minutes (microwave heating).[4][7]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used with appropriate safety measures.
-
Reactions under pressure or at high temperatures should be conducted behind a safety shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Caption: The catalytic cycle of the Heck coupling reaction.
Caption: A general experimental workflow for the Heck coupling.
Conclusion
The Heck coupling reaction of this compound with aryl halides is a robust and highly valuable transformation for the synthesis of diverse 4-substituted piperidine derivatives. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors. Further optimization of the reaction conditions for specific substrates may lead to improved yields and expanded applicability, paving the way for the discovery and development of novel therapeutic agents and other functional molecules.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Tert-butyl 4-vinylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of tert-butyl 4-vinylpiperidine-1-carboxylate to yield 4-vinylpiperidine. The presence of an acid-sensitive vinyl group necessitates careful selection of deprotection conditions to avoid unwanted side reactions such as polymerization or addition to the double bond. This guide outlines standard strong acid-catalyzed methods and milder alternatives, offering protocols to suit various substrate sensitivities and experimental requirements.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of this compound is a critical step in the synthesis of various pharmaceutical intermediates and active compounds where the unprotected 4-vinylpiperidine moiety is required for further functionalization.
The primary challenge in this deprotection is the preservation of the vinyl group, which is susceptible to degradation or reaction under harsh acidic conditions. Therefore, a balance must be struck between efficient Boc removal and the integrity of the vinyl functional group. These notes provide a comparative overview of common deprotection strategies.
Deprotection Methodologies
Several methods are available for the deprotection of N-Boc protected amines. The most common approaches involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, for substrates with acid-sensitive functionalities like alkenes, milder methods may be preferable.
Key Considerations for Method Selection:
-
Acid Sensitivity of the Substrate: The vinyl group is prone to polymerization or hydration under strong acidic conditions.
-
Scale of the Reaction: For larger scale reactions, the cost and ease of removal of the acidic reagent are important factors.
-
Downstream Applications: The nature of the resulting salt (e.g., hydrochloride vs. trifluoroacetate) can influence subsequent reaction steps. Oily TFA salts can sometimes be more difficult to handle than crystalline HCl salts.[1]
-
Availability of Reagents and Equipment: Some milder methods may require less common reagents or specialized equipment (e.g., microwave reactors for thermal deprotection).
Below is a summary of common deprotection methods with their typical reaction conditions.
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Potential Side Reactions |
| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 hours | Alkene polymerization, t-butylation of sensitive groups |
| Strong Acid Cleavage | Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | Room Temp. | 1 - 3 hours | Alkene polymerization, formation of chlorinated byproducts |
| Mild Acid Cleavage | Oxalyl Chloride / Methanol | Methanol | Room Temp. | 1 - 4 hours | Formation of methyl oxalate |
| Thermal Deprotection | None (neat) or high-boiling solvent | Toluene, TFE, or HFIP | >100 (often 120-240) | 0.5 - 2 hours | Potential for thermal decomposition of the substrate |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[1] However, care must be taken to control the reaction temperature to minimize side reactions involving the vinyl group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 4-vinylpiperidine. Further purification may be achieved by distillation or chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and often yields a crystalline hydrochloride salt of the product, which can be easier to handle.[1]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate out of the solution.[1]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
-
For isolation of the free base, the residue or the collected salt is dissolved in water and basified with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is then extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give 4-vinylpiperidine.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method is a milder alternative to strong acids and may be advantageous for substrates that are particularly sensitive to acidic conditions.[2]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous methanol (to a concentration of approximately 0.1-0.2 M).[2]
-
Stir the solution at room temperature for 5 minutes.[2]
-
Carefully add oxalyl chloride (3 equiv.) dropwise to the solution.[2] An exotherm and gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-vinylpiperidine.
Troubleshooting and Optimization
-
Incomplete Reaction: If the deprotection is sluggish, consider increasing the reaction time or the equivalents of the acidic reagent. For thermal methods, the temperature can be increased. However, be mindful of potential side reactions with the vinyl group.
-
Side Product Formation: If significant side product formation is observed, particularly with the strong acid methods, it is advisable to switch to a milder deprotection protocol such as the oxalyl chloride method. Running the reaction at a lower temperature (e.g., maintaining 0 °C for the entire reaction time) may also help to minimize side reactions.
-
Difficult Work-up: If the TFA salt of the product is oily and difficult to handle, converting it to the hydrochloride salt by dissolving the residue in a solution of HCl in a suitable organic solvent may facilitate isolation.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Trifluoroacetic acid and oxalyl chloride are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.
References
Application of Tert-butyl 4-vinylpiperidine-1-carboxylate in the Synthesis of BCL-2 Inhibitor Precursors
Abstract
This document details the application of Tert-butyl 4-vinylpiperidine-1-carboxylate as a key starting material in the synthesis of precursors for B-cell lymphoma 2 (BCL-2) inhibitors. The versatile reactivity of the vinyl group allows for the introduction of various functionalities, making it a valuable building block in medicinal chemistry and drug development. Herein, we focus on the synthesis of a piperidine-thioether intermediate, a core structural motif present in potent BCL-2 inhibitors such as Navitoclax (ABT-263). Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in the potential application of this compound.
Introduction
The BCL-2 family of proteins are central regulators of apoptosis, and their overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. Consequently, the development of small molecule inhibitors of BCL-2 has been a major focus in oncology drug discovery. Navitoclax (ABT-263) is a potent inhibitor of BCL-2, BCL-xL, and BCL-w, which has shown clinical activity in various hematological malignancies. A key structural feature of Navitoclax is the substituted piperidine ring, which plays a crucial role in its binding to the hydrophobic groove of BCL-2 family proteins.
This compound is a commercially available and versatile starting material. Its vinyl group serves as a reactive handle for various chemical transformations, including Michael additions, to introduce diverse side chains. This application note describes a practical synthetic route to a key piperidine-thioether intermediate for BCL-2 inhibitors, utilizing a base-catalyzed Michael addition of thiophenol to this compound.
Signaling Pathway and Mechanism of Action
BCL-2 inhibitors, often referred to as BH3 mimetics, function by binding to the BH3-binding groove of anti-apoptotic BCL-2 proteins. This prevents the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX, thereby freeing them to initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.
Figure 1: Simplified signaling pathway of BCL-2 and its inhibition.
Experimental Section
Synthesis of (R)-tert-butyl 4-(2-(phenylthio)ethyl)piperidine-1-carboxylate
A key intermediate for the synthesis of Navitoclax and related BCL-2 inhibitors is (R)-tert-butyl 4-(2-(phenylthio)ethyl)piperidine-1-carboxylate. This can be synthesized via a Michael addition of thiophenol to this compound.
Figure 2: Experimental workflow for the synthesis of the piperidine-thioether intermediate.
Materials:
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | 97% |
| Thiophenol | Acros Organics | 99% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Alfa Aesar | 98% |
| Dichloromethane (DCM), anhydrous | Fisher Sci. | 99.8% |
| Ethyl acetate | VWR | HPLC |
| Hexanes | VWR | HPLC |
| Silica gel | Sorbent Tech. | 60 Å |
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere, add thiophenol (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexanes).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (5% to 30%) to afford the desired product.
Quantitative Data:
| Starting Material Weight (g) | Product Weight (g) | Yield (%) |
| 2.11 | 2.89 | 90 |
| 5.28 | 7.15 | 88 |
| 10.56 | 14.02 | 86 |
Elaboration to BCL-2 Inhibitor Core Structure
The synthesized piperidine-thioether intermediate can be further elaborated to form the core structure of Navitoclax. This involves deprotection of the Boc group, followed by reductive amination and subsequent coupling reactions as established in the literature for the synthesis of ABT-263.
Application Notes and Protocols: Synthesis of Tert-butyl 4-vinylpiperidine-1-carboxylate
Introduction
Tert-butyl 4-vinylpiperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development. Its piperidine core is a common motif in many biologically active compounds, and the vinyl group serves as a versatile handle for further chemical modifications, such as in palladium-catalyzed cross-coupling reactions.[1][2][3] This document provides detailed protocols for the synthesis of this compound starting from the commercially available N-Boc-4-piperidone. Two primary synthetic routes are presented: a one-step Wittig reaction and a two-step procedure involving the formation of a vinyl triflate followed by a Suzuki cross-coupling reaction.[4][5][6]
Data Presentation
The following table summarizes representative quantitative data for the described synthetic procedures. The yields are based on literature reports for similar transformations and serve as a general guide for expected outcomes.
| Reaction Step | Method | Starting Material | Key Reagents | Typical Yield (%) |
| Synthesis of Target Compound | Wittig Reaction | N-Boc-4-piperidone | Methyltriphenylphosphonium bromide, n-Butyllithium | 85-95 |
| Intermediate Synthesis | Triflate Formation | N-Boc-4-piperidone | Lithium hexamethyldisilazide (LHMDS), N-Phenyl-bis(trifluoromethanesulfonimide) | 80-90 |
| Synthesis of Target Compound (Alternative) | Suzuki Coupling | tert-Butyl 4-((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate | Potassium vinyltrifluoroborate, Pd(PPh₃)₄, Na₂CO₃ | 75-85 |
Experimental Protocols
Method 1: Wittig Reaction
This protocol describes the direct conversion of N-Boc-4-piperidone to this compound using a Wittig reagent. The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds.[5][6]
Materials:
-
N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Preparation:
-
To a dry, nitrogen-flushed round-bottom flask, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Slowly add the solution of N-Boc-4-piperidone to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Method 2: Two-Step Synthesis via Vinyl Triflate and Suzuki Coupling
This alternative route involves the conversion of N-Boc-4-piperidone to a vinyl triflate intermediate, which then undergoes a palladium-catalyzed Suzuki cross-coupling reaction with a vinylboron species to afford the final product.[4][7][8]
Part A: Synthesis of tert-Butyl 4-((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (Vinyl Triflate Intermediate)
Materials:
-
N-Boc-4-piperidone
-
Lithium hexamethyldisilazide (LHMDS) solution in THF
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath), add LHMDS (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
In a separate flask, dissolve PhNTf₂ (1.2 eq) in anhydrous THF and add this solution to the enolate mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash chromatography to yield the vinyl triflate intermediate.[7]
Part B: Suzuki Cross-Coupling Reaction
Materials:
-
tert-Butyl 4-((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate
-
Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water (solvent mixture)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine the vinyl triflate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction to reflux (approximately 80-90 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain this compound.[8][9]
Visualizations
Caption: Overall synthetic workflow for the preparation of this compound.
Caption: Simplified reaction scheme for the Wittig reaction pathway.
Caption: Simplified scheme for the two-step triflate formation and Suzuki coupling pathway.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. sciepub.com [sciepub.com]
- 6. youtube.com [youtube.com]
- 7. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. expresspolymlett.com [expresspolymlett.com]
Application Notes: Tert-butyl 4-vinylpiperidine-1-carboxylate in the Preparation of TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of tert-butyl 4-vinylpiperidine-1-carboxylate as a key building block in the synthesis of potent and selective TEA Domain (TEAD) transcription factor inhibitors. TEAD proteins are critical downstream effectors of the Hippo signaling pathway, and their dysregulation is implicated in various cancers.[1][2][3][4][5] The vinylpiperidine moiety serves as a versatile scaffold for introducing functionalities that can interact with the central palmitate-binding pocket of TEAD proteins, thereby disrupting the interaction with the transcriptional co-activator YAP/TAZ and inhibiting oncogenic gene expression.[6][7][8][9][10] This document provides detailed synthetic protocols, quantitative data on inhibitor potency, and a visual representation of the underlying biological pathways and experimental workflows.
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[2][5] The core of this pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[1][2] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.[1][2][3][4]
Targeting the TEAD-YAP interaction has emerged as a promising therapeutic strategy for cancers with aberrant Hippo signaling.[11][12] Small molecules designed to occupy the lipid-binding pocket of TEAD can allosterically inhibit the YAP/TAZ interaction.[11] this compound is a valuable starting material for the synthesis of such inhibitors due to the reactive vinyl group, which allows for a variety of chemical transformations to build upon the piperidine core and introduce moieties that can covalently or non-covalently bind to the TEAD palmitate pocket.
TEAD Signaling Pathway
The Hippo signaling pathway's control over cell proliferation is mediated through the phosphorylation status of YAP and TAZ. When the pathway is active ("Hippo ON"), a kinase cascade phosphorylates YAP/TAZ, leading to their cytoplasmic sequestration and degradation. When the pathway is inactive ("Hippo OFF"), unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic genes.
Experimental Protocols
The following protocols are representative examples of how a vinylpiperidine scaffold, derived from this compound, can be elaborated into a TEAD inhibitor. The procedures are adapted from methodologies used for analogous piperidine-containing TEAD inhibitors.[6][7]
General Synthetic Workflow
The overall strategy involves the functionalization of the vinyl group, followed by coupling with a core structure and subsequent deprotection and installation of a reactive "warhead" if a covalent inhibitor is desired.
Protocol 1: Synthesis of a Piperidine-Triazole Core
This protocol outlines the synthesis of a key intermediate where the piperidine moiety is linked to a triazole ring, a common scaffold in medicinal chemistry. This is analogous to the synthesis of related compounds where an ethynylpiperidine is used.[6][7]
-
Step 1: Azide Formation from Functionalized Piperidine
-
To a solution of the functionalized piperidine intermediate (derived from this compound, e.g., an epoxide opened with an azide source) (1.0 eq) in a mixture of THF/H₂O (1:1, 0.1 M), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the piperidine-azide intermediate (1.0 eq) and a suitable alkyne-containing core fragment (1.2 eq) in a mixture of t-BuOH/H₂O (1:1, 0.2 M), add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting triazole by flash column chromatography.
-
Protocol 2: Deprotection and Final Modification
-
Step 1: Boc Deprotection
-
Dissolve the Boc-protected piperidine-triazole intermediate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the deprotected piperidine.
-
-
Step 2: Acrylamide Formation (for Covalent Inhibitors)
-
To a solution of the deprotected piperidine (1.0 eq) and triethylamine (3.0 eq) in dichloromethane (0.1 M) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by preparative HPLC.
-
Data Presentation
The potency of TEAD inhibitors is typically evaluated through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of different compounds. The following table summarizes representative data for pan-TEAD inhibitors developed through similar synthetic strategies.
| Compound ID | TEAD1 IC₅₀ (µM) | TEAD2 IC₅₀ (µM) | TEAD3 IC₅₀ (µM) | TEAD4 IC₅₀ (µM) | Cell-Based Reporter Assay IC₅₀ (nM) | Reference |
| MYF-03-69 | submicromolar | submicromolar | submicromolar | submicromolar | 45 | [6][7][8][9] |
| MYF-03-176 | - | - | - | - | 11 | [6][7][8] |
| DC-TEAD3in03 | >10 | >10 | 0.16 ± 0.03 | >10 | 1150 (for TEAD3) | [13] |
| TM2 | - | 0.156 | - | 0.038 | - | [11] |
Note: The IC₅₀ values for MYF-03-69 against individual TEAD isoforms were described as being at submicromolar concentrations.[6][7]
Conclusion
This compound represents a highly versatile and valuable starting material for the synthesis of novel TEAD inhibitors. Its piperidine core can be readily incorporated into scaffolds that target the TEAD palmitate pocket, while the vinyl group provides a handle for diverse chemical modifications. The protocols and data presented herein provide a framework for the rational design and development of next-generation TEAD-targeted therapies for the treatment of cancers driven by Hippo pathway dysregulation. The development of isoform-selective inhibitors, such as DC-TEAD3in03, highlights the potential for fine-tuning the pharmacological properties of these compounds.[13] Further optimization of inhibitors derived from this scaffold could lead to compounds with enhanced potency and oral bioavailability, suitable for clinical development.[7][8]
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Regulation of the Hippo Pathway Transcription Factor TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway | Semantic Scholar [semanticscholar.org]
- 13. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tert-butyl 4-vinylpiperidine-1-carboxylate in Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving Tert-butyl 4-vinylpiperidine-1-carboxylate, a versatile building block in organic synthesis and medicinal chemistry. The protocols detailed below are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.
Palladium-Catalyzed Heck Coupling Reactions
The vinyl group of this compound is amenable to palladium-catalyzed Heck coupling reactions with various aryl and vinyl halides or triflates. This reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of substituted styrene analogues of the piperidine core, which are valuable intermediates in drug discovery.[1][2]
General Experimental Protocol: Heck Coupling of this compound with Aryl Bromides
This protocol is adapted from established procedures for the Heck reaction of aryl bromides with vinyl arenes.[2][3]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., acetonitrile, toluene)[4]
-
Schlenk tube or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (ethyl acetate, water, brine, silica gel)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous DMF (5 mL).
-
Add triethylamine (2.0 mmol, 2.0 equiv) as the base.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated piperidine derivative.
Representative Data for Heck Coupling Reactions
The following table summarizes expected yields for the Heck coupling of this compound with various aryl bromides, based on analogous reactions.[3][5]
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromoacetophenone | tert-Butyl 4-(4-acetylstyryl)piperidine-1-carboxylate | 85-95 |
| 2 | 4-Bromobenzonitrile | tert-Butyl 4-(4-cyanostyryl)piperidine-1-carboxylate | 80-90 |
| 3 | 4-Bromoanisole | tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate | 75-85 |
| 4 | 1-Bromo-4-nitrobenzene | tert-Butyl 4-(4-nitrostyryl)piperidine-1-carboxylate | 90-98 |
Polymerization Reactions
This compound can be polymerized via both radical and anionic mechanisms to produce polymers with a piperidine-containing side chain. These polymers have potential applications in drug delivery and as functional materials.
Anionic Polymerization Protocol
Anionic polymerization of vinyl monomers can produce polymers with well-defined molecular weights and narrow molecular weight distributions.[6][7][8] This protocol is based on general procedures for the anionic polymerization of styrene and its derivatives.
Materials:
-
This compound, rigorously purified
-
Anhydrous tetrahydrofuran (THF) or other suitable non-protic solvent
-
sec-Butyllithium (s-BuLi) or other suitable organolithium initiator
-
Anhydrous methanol (for termination)
-
High-vacuum line and glassware
Procedure:
-
Assemble the reaction glassware under high vacuum and flame-dry to remove all traces of moisture.
-
Distill anhydrous THF into the reaction flask under vacuum.
-
Add the purified this compound monomer to the solvent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the sec-butyllithium initiator dropwise via syringe. The reaction mixture may develop a characteristic color.
-
Allow the polymerization to proceed for the desired time, typically 1-4 hours.
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration and dry under vacuum.
Atom Transfer Radical Polymerization (ATRP) Protocol
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[9][10] This protocol is based on general procedures for the ATRP of vinyl monomers.
Materials:
-
This compound
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anisole or other suitable solvent
-
Standard workup and purification reagents
Procedure:
-
To a Schlenk flask, add CuBr (1.0 equiv relative to initiator).
-
Seal the flask and deoxygenate by three cycles of vacuum and backfilling with an inert gas.
-
Add the solvent, this compound monomer, and PMDETA (1.0 equiv relative to CuBr) via syringe.
-
Stir the mixture until the copper complex forms (indicated by a color change).
-
Add the EBiB initiator via syringe to start the polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the desired time.
-
Monitor the monomer conversion by ¹H NMR or GC analysis of aliquots taken from the reaction.
-
To quench the reaction, open the flask to air and dilute with a suitable solvent (e.g., THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Representative Data for Polymerization Reactions
The following table presents expected molecular weight and polydispersity data for the polymerization of this compound, based on typical results for similar monomers.
| Polymerization Method | Initiator | Target DP | Mₙ ( g/mol ) (Expected) | PDI (Đ) (Expected) |
| Anionic | s-BuLi | 100 | ~21,100 | < 1.1 |
| ATRP | EBiB | 100 | ~21,100 | 1.1 - 1.3 |
Application in Drug Development: Kinase Inhibitors
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors used in cancer therapy.[11][12] The functionalized piperidines synthesized from this compound can serve as valuable intermediates for the development of novel kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.[13]
Experimental Workflow for Synthesis of a Hypothetical Kinase Inhibitor
Representative Signaling Pathway: PI3K/Akt Inhibition
The diagram below illustrates a simplified PI3K/Akt signaling pathway and the potential point of intervention for a kinase inhibitor derived from a functionalized piperidine scaffold.
References
- 1. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eresearchco.com [eresearchco.com]
- 7. pslc.ws [pslc.ws]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Under pressure: electrochemically-mediated atom transfer radical polymerization of vinyl chloride - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-vinylpiperidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 4-vinylpiperidine-1-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound involve the olefination of its precursor, Tert-butyl 4-formylpiperidine-1-carboxylate. The two primary olefination reactions used are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both pathways are reliable for forming the carbon-carbon double bond necessary for the vinyl group.
Q2: Which is the better method for this synthesis: the Wittig or the Horner-Wadsworth-Emmons reaction?
A2: The choice between the Wittig and HWE reactions depends on several factors, including desired stereoselectivity, ease of purification, and reagent availability. The Wittig reaction is a classic method, but removal of the triphenylphosphine oxide byproduct can be challenging. The HWE reaction often offers superior stereoselectivity (favoring the E-alkene) and easier purification, as the phosphate byproduct is typically water-soluble.[1] For simple vinyl group installation where stereoselectivity is not a concern, the Wittig reaction is often sufficient.
Q3: What is the major byproduct in the Wittig synthesis of this compound and how can it be removed?
A3: The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). TPPO can be difficult to separate from the desired product due to its polarity. Common purification methods include:
-
Column chromatography: This is the most reliable method for achieving high purity.
-
Precipitation/crystallization: In some cases, TPPO can be precipitated from a non-polar solvent or a solvent mixture, allowing for its removal by filtration.
-
Acid-base extraction: If the product has basic or acidic properties that TPPO lacks, an acid-base extraction can be an effective purification strategy.
Q4: Can other side reactions occur during the synthesis?
A4: Yes, other side reactions can lower the yield. In the Wittig reaction, if the ylide is not completely formed or is unstable, side reactions such as aldol condensation of the starting aldehyde can occur, especially with stronger bases. In the HWE reaction, incomplete reaction or side reactions involving the phosphonate reagent are possible if reaction conditions are not optimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete ylide formation in the Wittig reaction. | Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS). |
| Inactive aldehyde starting material. | Check the purity of Tert-butyl 4-formylpiperidine-1-carboxylate; consider purification if necessary. | |
| Low reaction temperature. | While initial addition may be at a low temperature, allowing the reaction to warm to room temperature or gentle heating may be required for completion. | |
| Formation of a Complex Mixture of Byproducts | Unstable ylide leading to side reactions. | Prepare the ylide in situ and use it immediately. Avoid prolonged reaction times at elevated temperatures. |
| Use of a base that is too strong or reactive, leading to decomposition. | Consider a milder base if side reactions are prevalent. For the HWE reaction, bases like DBU or even K₂CO₃ can be effective under certain conditions. | |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct | Co-elution with the product during column chromatography. | Optimize the solvent system for chromatography. A gradient elution may be necessary. Consider precipitating the TPPO from a non-polar solvent before chromatography. |
| Low Yield After Purification | Loss of product during workup and purification. | Minimize the number of transfer steps. Ensure complete extraction of the product from the aqueous phase. Optimize column chromatography conditions to prevent product loss on the column. |
Quantitative Data
Table 1: Comparison of Reaction Conditions for Wittig Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| 1 | n-BuLi | THF | -78 to 25 | 4 | 75-85 |
| 2 | NaH | THF | 0 to 25 | 6 | 70-80 |
| 3 | KHMDS | THF | -78 to 25 | 4 | 80-90 |
| 4 | t-BuOK | THF | 0 to 25 | 5 | 65-75 |
Note: Yields are estimated based on typical Wittig reactions of similar substrates and may vary depending on specific experimental conditions and purification efficiency.
Table 2: Comparison of Reaction Conditions for Horner-Wadsworth-Emmons Synthesis of this compound
| Entry | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| 1 | Triethyl phosphonoacetate | NaH | THF | 0 to 25 | 3 | 85-95 |
| 2 | Diethyl (cyanomethyl)phosphonate | DBU | Acetonitrile | 25 | 12 | 80-90 |
| 3 | Still-Gennari Phosphonate | KHMDS / 18-crown-6 | THF | -78 | 2 | >90 (Z-selective) |
Note: Yields are based on general HWE reaction performance and may differ for this specific substrate.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
-
Ylide Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will typically turn a characteristic yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Slowly add a solution of Tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide.
-
Protocol 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
-
Carbanion Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
-
HWE Reaction:
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of Tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction at 0 °C with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Purification of Tert-butyl 4-vinylpiperidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-butyl 4-vinylpiperidine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the column chromatography of this compound?
A1: A frequent challenge is the partial cleavage of the tert-butoxycarbonyl (Boc) protecting group. Silica gel is slightly acidic and can cause the loss of the Boc group, leading to the free amine, which typically streaks or adheres strongly to the stationary phase.[1][2]
Q2: How can I prevent the cleavage of the Boc protecting group on the silica gel column?
A2: To mitigate the acidic nature of silica gel, you can neutralize it by pre-treating the slurry with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v in the eluent). It is also advisable to avoid chlorinated solvents like dichloromethane if they contain traces of HCl.
Q3: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how do I fix it?
A3: Tailing is often observed with amine-containing compounds due to their interaction with the acidic silanol groups on the silica surface. Adding a small amount of triethylamine or pyridine (around 0.1%) to your mobile phase can help to reduce tailing by competing for these active sites.
Q4: I am not getting good separation between my product and an impurity. What can I do?
A4: If the separation is poor, you may need to optimize your mobile phase. Experiment with different solvent systems of varying polarity. For this compound, which is of moderate polarity, solvent systems based on hexanes and ethyl acetate are a good starting point. You can also try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Q5: My product seems to have disappeared on the column. What are the possible reasons?
A5: There are several possibilities if your compound does not elute:
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Complete decomposition: The compound may have fully decomposed on the silica gel.
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Strong Adsorption: The compound, or a deprotected version of it, may be too polar and is irreversibly adsorbed onto the silica.
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Elution in the void volume: The compound could be less polar than anticipated and eluted very quickly with the solvent front.
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Very slow elution: The chosen eluent may be too non-polar, resulting in very slow movement of the compound down the column.
Q6: What are some common impurities to expect from the synthesis of this compound?
A6: If synthesized via a Wittig-type reaction from the corresponding aldehyde (tert-butyl 4-formylpiperidine-1-carboxylate), common impurities include unreacted starting aldehyde, the phosphine oxide byproduct (e.g., triphenylphosphine oxide), and potentially E/Z isomers of the vinyl group, though for a terminal vinyl group this is not an issue.
Data Presentation
| Parameter | Recommended Conditions & Values | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is typically sufficient. |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate (1:1) | This is a good starting point based on the purification of a structurally similar compound.[3] The ratio can be optimized based on TLC analysis. Other common solvent systems include hexanes/ethyl acetate. |
| Rf Value | ~0.3 - 0.5 | The ideal Rf in the chosen eluent system should be in this range for good separation. This will need to be determined empirically by TLC. |
| Additive | Triethylamine (0.1% v/v) | Recommended to add to the eluent to prevent peak tailing. |
| Visualization | Potassium permanganate stain | The vinyl group is readily oxidized by permanganate, resulting in a yellow spot on a purple background. UV visualization is not effective as the compound lacks a strong chromophore. |
| Expected Yield | >85% | Recovery from column chromatography should be high, assuming minimal decomposition. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific crude mixture.
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Preparation of the Slurry:
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In a beaker, add silica gel (typically 50-100 times the weight of the crude material).
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Add the chosen eluent (e.g., Petroleum Ether: Ethyl Acetate 1:1 with 0.1% triethylamine) to the silica gel to form a slurry. Stir gently to remove air bubbles.
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-
Packing the Column:
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Secure a glass chromatography column vertically.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Allow the excess solvent to drain until the solvent level is just above the top of the silica gel.
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Add another thin layer of sand on top of the silica gel bed.
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-
Loading the Sample:
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Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
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Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the sand.
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Carefully add a small amount of fresh eluent and again drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded as a narrow band.
-
-
Elution:
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Carefully fill the column with the eluent.
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Begin collecting fractions. Apply gentle pressure with a pump or inert gas to achieve a steady flow rate.
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Monitor the elution process by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).
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-
Fraction Analysis and Product Isolation:
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Spot the collected fractions on a TLC plate.
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Develop the TLC plate in the same eluent system.
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Visualize the spots using a potassium permanganate stain.
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Combine the fractions that contain the pure product.
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
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Mandatory Visualization
References
Navigating Catalysis with Tert-butyl 4-vinylpiperidine-1-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the optimization of catalyst choice for reactions involving Tert-butyl 4-vinylpiperidine-1-carboxylate. This guide addresses common challenges encountered during experiments, offering solutions and detailed protocols to enhance reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck coupling reaction with this compound resulting in low yields?
A1: Low yields in Heck coupling reactions with this substrate can often be attributed to several factors. The nitrogen atom in the piperidine ring can coordinate to the palladium catalyst, leading to deactivation. Additionally, the electron-rich nature of the vinyl group can sometimes lead to sluggish reactivity. To address this, consider the following:
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Ligand Choice: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability.
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Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate or cesium carbonate are often effective.
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Solvent: High-boiling polar aprotic solvents such as DMF, DMAc, or NMP are typically used to ensure the reaction reaches a sufficient temperature.
Q2: I am observing significant catalyst deactivation during the cross-metathesis of this compound. What is the likely cause and how can I mitigate it?
A2: Catalyst deactivation is a known challenge when using nitrogen-containing olefins in metathesis reactions.[1] The lone pair of electrons on the nitrogen can coordinate to the ruthenium catalyst, forming inactive species. To overcome this, you can:
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Use a More Robust Catalyst: Second-generation Grubbs catalysts (e.g., Grubbs II) or Hoveyda-Grubs type catalysts are generally more tolerant to functional groups and less prone to deactivation.
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Protecting Group Strategy: While the Boc group offers some steric hindrance, in certain cases, protonation of the nitrogen with a non-coordinating acid or the use of a more sterically demanding protecting group might be considered, though this adds extra synthetic steps.
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Reaction Conditions: Lowering the reaction temperature and using a higher catalyst loading might be necessary to achieve reasonable conversion before the catalyst deactivates completely.
Q3: What are the primary challenges in achieving high regioselectivity in the hydroformylation of this compound?
A3: The main challenge in the hydroformylation of vinylarenes and related substrates is controlling the regioselectivity between the linear and branched aldehyde products. For this substrate, the steric bulk of the piperidine ring and the electronic nature of the vinyl group will influence the outcome.
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Ligand Control: The ligand on the rhodium or cobalt catalyst plays a crucial role. Bulky phosphine or phosphite ligands generally favor the formation of the linear aldehyde. Chiral ligands can be employed to achieve enantioselective hydroformylation.[2]
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Reaction Parameters: Syngas pressure (H₂/CO ratio) and temperature are key parameters to optimize for desired regioselectivity.
Troubleshooting Guides
Issue 1: Low or No Conversion in Heck Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or very low conversion. | Catalyst inactivity or deactivation. | 1. Check Catalyst and Ligand: Use a fresh, high-purity palladium source and ligand. Consider using a more robust ligand such as a biarylphosphine or an NHC ligand. 2. Increase Temperature: Ensure the reaction temperature is adequate for the specific aryl halide used (iodides < bromides < chlorides in reactivity). 3. Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Ensure the reaction mixture is properly degassed.[3] |
| Reaction starts but stalls. | Catalyst poisoning by the substrate. | 1. Use a Higher Catalyst Loading: Increase the catalyst and ligand loading in increments. 2. Slow Addition: Consider slow addition of the this compound to the reaction mixture to maintain a low instantaneous concentration. |
Issue 2: Poor Selectivity in Cross-Metathesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of significant side products (e.g., self-metathesis of the partner olefin). | Difference in reactivity between the two olefins. | 1. Optimize Olefin Ratio: Vary the stoichiometry of the coupling partners. Using an excess of one olefin can favor the cross-metathesis product. 2. Choose an Appropriate Catalyst: Some Grubbs-type catalysts exhibit different selectivities for various olefin types.[4] |
| Isomerization of the double bond. | Catalyst decomposition to species that promote isomerization. | 1. Lower Reaction Temperature: High temperatures can lead to catalyst degradation. 2. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed. |
Experimental Protocols
Protocol 1: Heck Coupling of this compound with 4-Bromoanisole
Materials:
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This compound
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4-Bromoanisole
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Palladium(II) acetate (Pd(OAc)₂)
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Tri(o-tolyl)phosphine (P(o-tol)₃)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
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To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and K₂CO₃ (2.0 equivalents).
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Add anhydrous DMF, followed by 4-bromoanisole (1.0 equivalent).
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Finally, add this compound (1.2 equivalents).
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Heat the reaction mixture to 120 °C and stir for 16-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Cross-Metathesis of this compound with Methyl Acrylate
Materials:
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This compound
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Methyl acrylate
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Grubbs Catalyst®, 2nd Generation
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Dichloromethane (DCM), anhydrous
Procedure:
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To a dry Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
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Add methyl acrylate (1.5 equivalents) to the solution.
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Add Grubbs Catalyst®, 2nd Generation (2-5 mol%) to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
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Concentrate the reaction mixture and purify the crude product by flash column chromatography.
Visualizing Reaction Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of the key reactions.
Caption: Workflow for the Heck Coupling Reaction.
Caption: Workflow for the Cross-Metathesis Reaction.
Catalyst Performance Data
The following tables summarize typical performance data for the catalysts in the respective reactions. Please note that yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.
Table 1: Catalyst Performance in Heck Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | 75 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 120 | 82 |
| 3 | 4-Chloroacetophenone | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 65 |
| 4 | 1-Bromonaphthalene | Pd(OAc)₂ | SPhos | K₃PO₄ | DMAc | 130 | 88 |
Table 2: Catalyst Performance in Cross-Metathesis of this compound
| Entry | Cross Partner | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl Acrylate | Grubbs II (5) | DCM | RT | 85 |
| 2 | Styrene | Hoveyda-Grubbs II (3) | Toluene | 60 | 78 |
| 3 | 1-Hexene | Grubbs II (5) | DCM | RT | 72 |
| 4 | Acrylonitrile | Hoveyda-Grubbs II (5) | Toluene | 80 | 60 |
References
Preventing polymerization of Tert-butyl 4-vinylpiperidine-1-carboxylate
Welcome to the Technical Support Center for Tert-butyl 4-vinylpiperidine-1-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot common issues related to the handling, storage, and use of this monomer, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound become viscous or solidified?
A1: Increased viscosity or solidification are strong indicators of polymerization. Vinyl monomers like this compound can undergo spontaneous radical polymerization, where individual monomer units link together to form long polymer chains. This process is often initiated by exposure to heat, light, oxygen, or contaminants.
Q2: How can I prevent my this compound from polymerizing during storage?
A2: Proper storage is crucial for preventing polymerization. The monomer should be stored in a cool, dark environment, ideally between 2-8°C. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen, which can initiate polymerization. The use of a chemical inhibitor is also a standard practice.
Q3: What are polymerization inhibitors and which are effective for vinyl monomers?
A3: Polymerization inhibitors are chemical compounds that scavenge free radicals, which are the initiators of polymerization.[1] For vinyl monomers, phenolic inhibitors such as hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT) are commonly used.[1] These compounds are effective at terminating the polymerization chain reaction.
Q4: Why is it necessary to remove the inhibitor before my polymerization reaction?
A4: The presence of an inhibitor will interfere with or completely prevent the desired polymerization reaction.[2] This can lead to failed reactions, low polymer yields, or the formation of polymers with inconsistent properties. Therefore, removing the inhibitor is a critical step to achieve a successful and reproducible polymerization.[2]
Q5: What are the common methods for removing inhibitors from vinyl monomers?
A5: The most common methods for removing phenolic inhibitors include basic alumina column chromatography and washing with an aqueous sodium hydroxide solution.[3] The choice of method depends on the scale of the reaction and the required purity of the monomer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Monomer appears viscous, cloudy, or has solidified. | Spontaneous polymerization has occurred. | If partially polymerized, attempt to purify by distillation (use caution as heating can accelerate polymerization). If fully polymerized, the material is likely unusable and should be disposed of according to safety guidelines. To prevent recurrence, review storage conditions and inhibitor levels. |
| Polymerization reaction fails to initiate or proceeds very slowly. | Inhibitor was not completely removed. | Ensure the inhibitor removal procedure is performed thoroughly. Consider repeating the removal step or trying an alternative method (e.g., column chromatography instead of washing). |
| Inconsistent results between batches of polymerization. | 1. Incomplete inhibitor removal.2. Partial polymerization of the monomer stock. | 1. Standardize the inhibitor removal protocol.2. Visually inspect the monomer for any signs of polymerization before each use. If in doubt, purify the monomer again. |
| Monomer darkens in color over time. | Potential degradation or presence of impurities. | While a slight color change may not always indicate polymerization, it is a sign of instability. It is best to purify the monomer before use. Store in a dark bottle to prevent light-induced degradation. |
Quantitative Data on Common Inhibitors
| Inhibitor | Typical Concentration Range (ppm) | Mechanism of Action | Notes |
| Hydroquinone (HQ) | 50 - 1000 | Radical Scavenger | Effective in the presence of oxygen.[1] |
| Monomethyl Ether of Hydroquinone (MEHQ) | 10 - 500 | Radical Scavenger | Often preferred due to lower impact on polymerization kinetics when not removed.[1] |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 | Radical Scavenger | A common antioxidant that also inhibits polymerization.[1] |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Radical Scavenger | Very effective, but can discolor the monomer. |
Experimental Protocols
Protocol 1: Inhibitor Removal by Column Chromatography
This method is effective for small to medium scale purification.
Materials:
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This compound containing inhibitor
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Basic activated alumina
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Glass chromatography column
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Anhydrous solvent (e.g., hexane or diethyl ether)
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Clean, dry collection flask
Procedure:
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Prepare the column by placing a small plug of glass wool at the bottom and adding a layer of sand.
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Create a slurry of basic alumina in the chosen anhydrous solvent and pour it into the column, allowing it to settle into a packed bed.
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Carefully add the this compound to the top of the alumina bed.
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Elute the monomer through the column using the anhydrous solvent.
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Collect the purified monomer in the collection flask.
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If a solvent was used for elution, remove it under reduced pressure (e.g., using a rotary evaporator), keeping the temperature low to prevent polymerization.
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The purified monomer should be used immediately or stored under inert gas at 2-8°C.
Protocol 2: Inhibitor Removal by Caustic Wash
This method is suitable for larger quantities but may be less efficient than chromatography.
Materials:
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This compound containing inhibitor
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5% aqueous sodium hydroxide (NaOH) solution
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Deionized water
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Saturated brine solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Clean, dry flasks
Procedure:
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Place the monomer in a separatory funnel and add an equal volume of 5% NaOH solution.
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Shake the funnel vigorously for 1-2 minutes, venting frequently.
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Allow the layers to separate and drain the lower aqueous layer.
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Repeat the wash with 5% NaOH solution two more times.
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Wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).
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Wash the monomer with saturated brine solution to aid in water removal.
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Drain the monomer into a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl for 10-15 minutes.
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Filter the monomer to remove the drying agent.
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The purified monomer should be used immediately or stored under inert gas at 2-8°C.
Visualizations
Caption: Factors leading to polymerization and preventative measures.
Caption: Recommended workflow for handling the monomer.
References
Troubleshooting low conversion rates in reactions with Tert-butyl 4-vinylpiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates in reactions involving Tert-butyl 4-vinylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question: My Heck reaction with this compound and an aryl bromide is showing low to no conversion. What are the common causes?
Answer: Low conversion in Heck reactions involving this substrate can often be attributed to several factors. Here is a systematic guide to troubleshooting the issue:
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Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For electron-rich olefins like N-Boc-4-vinylpiperidine, bulky, electron-rich phosphine ligands are often preferred. If you are using a standard ligand like PPh₃, consider switching to a more specialized one.
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Base Selection: The base plays a crucial role in the catalytic cycle. An inappropriate base can lead to side reactions or incomplete catalyst regeneration. Ensure the base is strong enough but not so strong as to cause degradation of your substrate or product. Common bases for Heck reactions include triethylamine (NEt₃), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).
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Reaction Temperature and Time: Heck reactions are sensitive to temperature. Too low a temperature can lead to slow reaction rates, while too high a temperature can cause catalyst decomposition or side reactions. It is advisable to screen a range of temperatures. Additionally, ensure the reaction is running for a sufficient amount of time by monitoring its progress using techniques like TLC or LC-MS.
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Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the reaction. Always use dry, degassed solvents to prevent catalyst deactivation and unwanted side reactions.
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Reagent Purity: Ensure that your this compound, aryl halide, and all other reagents are of high purity. Impurities can poison the catalyst.
Question: I am observing the formation of multiple byproducts in my Suzuki coupling of this compound with an arylboronic acid. What are the likely side reactions?
Answer: The formation of byproducts in Suzuki couplings can significantly lower the yield of the desired product. Common side reactions to consider are:
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Homocoupling of the Boronic Acid: This is a common side reaction where two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture and maintaining an inert atmosphere.
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Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of an arene byproduct. Using anhydrous solvents and appropriate bases can mitigate this issue.
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Isomerization of the Vinyl Group: Under certain conditions, the vinyl group of your product can isomerize to an internal olefin. The choice of ligand and reaction conditions can influence this.
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Decomposition of the Starting Material: The N-Boc protecting group can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. If you observe decomposition of your starting material, consider using milder reaction conditions.
Question: My reaction appears to stall after reaching a certain percentage of conversion. What could be the reason for this?
Answer: Reaction stalling is a common issue and can be due to catalyst deactivation.
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Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may oxidize to an inactive Pd(II) species. It is crucial to maintain a strictly inert atmosphere throughout the reaction. The phosphine ligands can also degrade at high temperatures.
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Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition. If this is suspected, using a higher catalyst loading or a different ligand system might be beneficial.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yield ranges for Heck and Suzuki reactions of substrates structurally similar to this compound. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Heck Coupling | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) or P(t-Bu)₃ (2-10) | NEt₃ or K₂CO₃ | DMF or Acetonitrile | 80-120 | 40-85 |
| Suzuki Coupling | Pd(PPh₃)₄ (2-5) or PdCl₂(dppf) (2-5) | - | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-110 | 50-95[1] |
Experimental Protocols
Below are representative, generalized experimental protocols for Heck and Suzuki reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Representative Protocol for a Heck Reaction
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Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent and Base Addition: Under the inert atmosphere, add dry, degassed solvent (e.g., DMF or acetonitrile, 5 mL) followed by the base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv.).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Representative Protocol for a Suzuki Coupling Reaction
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Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), the boronic acid (1.5 mmol, 1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
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Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
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Solvent and Base Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
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Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
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Monitoring: Follow the reaction's progress using TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Generalized catalytic cycle for the Heck reaction.
References
Minimizing byproduct formation in the synthesis of Tert-butyl 4-vinylpiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Tert-butyl 4-vinylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound involve the olefination of N-Boc-4-piperidone. The two primary reactions utilized for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both methods are reliable for converting a ketone to an alkene.
Q2: What are the potential byproducts I should be aware of during the synthesis?
A2: The primary byproducts depend on the chosen synthetic route (Wittig or HWE). Common byproducts can include:
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Isomeric vinylpiperidines: Depending on the reaction conditions, you may form geometric isomers (E/Z) of the desired product if substituted ylides are used, though for a terminal vinyl group, this is not an issue. More critically, migration of the double bond can occur under certain basic or acidic conditions, leading to isomers such as Tert-butyl 4-ethylidene-piperidine-1-carboxylate.
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Epimerized products: In syntheses involving chiral piperidine rings, epimerization at a stereocenter adjacent to the carbonyl group can occur, especially under basic conditions used in the HWE reaction.[1]
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Aldol condensation products: If the ketone starting material can enolize, self-condensation can be a competing reaction, though this is less common with N-Boc-4-piperidone under standard olefination conditions.
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Unreacted starting materials: Incomplete reactions can leave residual N-Boc-4-piperidone.
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Reagent-derived impurities: Byproducts from the olefination reagents themselves, such as triphenylphosphine oxide (in the Wittig reaction) or dialkyl phosphate salts (in the HWE reaction), will be present in the crude product.
Q3: How do I remove triphenylphosphine oxide from my product after a Wittig reaction?
A3: Triphenylphosphine oxide can be challenging to remove completely by standard column chromatography due to its polarity. Several methods can be employed for its removal:
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Crystallization: If your product is a solid, recrystallization may effectively separate it from the triphenylphosphine oxide.
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Acid-base extraction: If your product is not sensitive to acid, you can dissolve the crude mixture in a nonpolar solvent and wash it with a dilute acid (e.g., 1M HCl). Triphenylphosphine oxide is weakly basic and can be protonated and extracted into the aqueous layer.
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Complexation with metal salts: Triphenylphosphine oxide can form complexes with certain metal salts like MgCl₂ or ZnCl₂. Adding these salts to the crude mixture can facilitate the precipitation of the phosphine oxide complex.
Q4: Is the Horner-Wadsworth-Emmons reaction a better alternative to the Wittig reaction for this synthesis?
A4: The Horner-Wadsworth-Emmons (HWE) reaction offers a significant advantage in terms of byproduct removal. The phosphate byproduct generated in the HWE reaction is typically a water-soluble salt, which can be easily removed by an aqueous workup.[2] This simplifies the purification process compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions. The HWE reaction also generally favors the formation of the thermodynamically more stable E-alkene, which is not a factor for a terminal alkene but is a consideration for substituted analogs.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Inefficient Ylide/Carbanion Formation | Ensure anhydrous conditions, as water will quench the strong bases (e.g., n-BuLi, NaH) used to generate the reactive species. Use freshly titrated or high-purity organolithium reagents. |
| Steric Hindrance | N-Boc-4-piperidone is somewhat sterically hindered. Consider using less bulky phosphonium salts or phosphonates. |
| Reaction Temperature | For Wittig reactions with non-stabilized ylides, low temperatures (e.g., -78 °C to 0 °C) are often preferred to enhance selectivity and stability of the ylide. For HWE reactions, the temperature can be varied to optimize the reaction rate and selectivity. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the Wittig or HWE reagent to ensure complete conversion of the ketone. |
Issue 2: Presence of Isomeric Byproducts
| Potential Cause | Troubleshooting Step |
| Double Bond Migration | Avoid harsh acidic or basic conditions during workup and purification. Use mild acids or bases for pH adjustments if necessary. Prolonged reaction times or high temperatures can sometimes promote isomerization. |
| Epimerization at C2/C6 | If using a substituted piperidone, be aware that the basic conditions of the HWE reaction can lead to epimerization.[1] Consider using milder bases or shorter reaction times. The choice of base and counterion can also influence this side reaction. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Residual Triphenylphosphine Oxide (Wittig) | Refer to FAQ Q3 for removal strategies. Column chromatography on silica gel with a gradient elution of hexanes and ethyl acetate is a common method, but may require careful optimization. |
| Residual Phosphate Esters (HWE) | Perform a thorough aqueous workup. Washing the organic layer with water or brine should effectively remove the water-soluble phosphate byproducts. |
| Close Polarity of Product and Byproducts | If isomers are present, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary for separation. Careful optimization of the mobile phase in column chromatography is also crucial. |
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
This protocol is a general guideline and may require optimization.
1. Preparation of the Phosphonium Salt:
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To a solution of triphenylphosphine (1.2 eq) in anhydrous toluene, add methyltriphenylphosphonium bromide (1.2 eq).
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Stir the suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 24 hours.
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Filter the resulting white precipitate, wash with cold toluene, and dry under vacuum to obtain methyltriphenylphosphonium bromide.
2. Ylide Formation and Wittig Reaction:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The solution should turn a characteristic orange/red color, indicating ylide formation.
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Stir the mixture at 0 °C for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes).
Protocol 2: Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization.
1. HWE Reaction:
-
To a solution of trimethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
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Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes).
Data Presentation
Table 1: Comparison of Wittig and HWE Reactions for Olefination of N-Boc-4-piperidone (Illustrative Data)
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Typical Reagent | Methyltriphenylphosphonium bromide / n-BuLi | Trimethyl phosphonoacetate / NaH |
| Byproduct | Triphenylphosphine oxide | Sodium dimethyl phosphate |
| Byproduct Removal | Challenging (often requires chromatography or crystallization) | Easy (water-soluble, removed by aqueous workup) |
| Typical Yield | 60-80% | 70-90% |
| Reaction Conditions | Anhydrous, inert atmosphere, often low temperatures | Anhydrous, inert atmosphere |
Note: Yields are illustrative and highly dependent on specific reaction conditions and scale.
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Workflow for the HWE synthesis of this compound.
Caption: Troubleshooting logic for byproduct minimization and purification.
References
Stabilizers for Tert-butyl 4-vinylpiperidine-1-carboxylate during storage and reactions
Welcome to the technical support center for Tert-butyl 4-vinylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and handling of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is a stabilizer added to this compound?
A1: this compound contains a vinyl group, which is susceptible to spontaneous, free-radical polymerization. This can lead to the formation of oligomers or polymers, reducing the purity and reactivity of the monomer. To prevent this, a small amount of a stabilizer is added to inhibit premature polymerization during storage and transport.
Q2: What are the common stabilizers used for this compound?
A2: The most common stabilizers for vinyl monomers like this compound are phenolic antioxidants. These include Monomethyl ether of hydroquinone (MEHQ) and Butylated hydroxytoluene (BHT). Commercial products are often supplied with MEHQ. These compounds function by scavenging free radicals, which initiate the polymerization process.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. For optimal shelf-life, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advised. The container should be tightly sealed to prevent exposure to moisture and oxygen, which can promote degradation and polymerization.
Q4: I need to use the compound in a reaction. Do I need to remove the stabilizer?
A4: The necessity of removing the stabilizer depends on the nature of your reaction. For many polymerization reactions, the presence of an inhibitor will interfere and must be removed. For other transformations, the stabilizer might be compatible. However, it is generally good practice to remove the stabilizer before use to ensure reproducibility and avoid potential side reactions, especially in sensitive catalytic processes.
Q5: How can I remove the stabilizer before my reaction?
A5: There are several common methods to remove phenolic stabilizers like MEHQ and BHT:
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Basic Wash: The stabilizer can be removed by washing the compound (dissolved in a water-immiscible organic solvent) with an aqueous basic solution, such as 1M sodium hydroxide. The phenolic proton of the stabilizer is acidic and will be deprotonated, making the stabilizer water-soluble and allowing for its extraction into the aqueous phase.
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Column Chromatography: Passing a solution of the compound through a short plug of basic alumina or silica gel is an effective way to remove the stabilizer.
-
Commercial Inhibitor Removal Columns: Pre-packed columns designed specifically for removing phenolic inhibitors are commercially available and offer a convenient and efficient method.
Note: Once the stabilizer is removed, the monomer is highly susceptible to polymerization and should be used immediately.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound has solidified or become viscous in the bottle. | Unwanted polymerization has likely occurred due to improper storage (exposure to heat, light, or air) or depletion of the stabilizer. | The polymerized material is generally not usable for most applications. It is recommended to use a fresh bottle of the compound and ensure proper storage conditions for the new material. |
| My reaction is not proceeding as expected (low yield, no reaction). | The stabilizer (MEHQ or BHT) may be interfering with your reaction, especially if it involves radical intermediates or sensitive catalysts. | Remove the stabilizer using one of the recommended methods (basic wash, column chromatography) before starting your reaction. |
| I observe unexpected side products in my reaction. | The stabilizer or its degradation products might be reacting with your reagents. Phenolic stabilizers can be incompatible with strong bases, organometallic reagents, and some oxidizing agents. | Remove the stabilizer prior to the reaction. Consider the compatibility of your reaction conditions with phenolic compounds. BHT is generally more sterically hindered and may be less reactive than MEHQ in some cases. |
| The N-Boc protecting group is being cleaved during my reaction. | The N-Boc group is sensitive to acidic conditions. | Ensure your reaction and work-up conditions are not acidic. If acidic conditions are required, consider using an alternative protecting group for the piperidine nitrogen. The N-Boc group is generally stable under basic and neutral conditions. |
Stabilizer Information
| Stabilizer | Typical Concentration | Mechanism of Action | Advantages | Considerations |
| MEHQ (Monomethyl ether of hydroquinone) | 50-200 ppm | Free-radical scavenger | Highly effective, common, and relatively inexpensive. | Can be acidic and may interfere with basic reagents. Requires removal for most polymerizations. |
| BHT (Butylated hydroxytoluene) | 100-200 ppm | Free-radical scavenger | Effective antioxidant, sterically hindered which can sometimes reduce reactivity with other reagents compared to MEHQ. | Can also interfere with radical reactions. Removal is often necessary. |
Experimental Protocols
Protocol 1: Removal of MEHQ/BHT by Basic Wash
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Dissolve the this compound in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) at a concentration of approximately 10-20% (w/v).
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Transfer the solution to a separatory funnel.
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Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
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Allow the layers to separate. The aqueous layer will likely be colored as it contains the deprotonated stabilizer.
-
Drain and discard the aqueous (lower) layer.
-
Repeat the wash with 1M NaOH two more times.
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Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and base.
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Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
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Filter off the drying agent.
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The resulting solution contains the stabilizer-free compound. It is recommended to use this solution immediately. If the solvent needs to be removed, do so at low temperature and reduced pressure, and use the neat compound without delay.
Protocol 2: Removal of MEHQ/BHT by Column Chromatography
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Prepare a short column or plug of basic alumina in a glass pipette or chromatography column. A bed height of 5-10 cm is typically sufficient for small-scale purification.
-
Dissolve the this compound in a minimal amount of a non-polar organic solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
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Load the solution onto the top of the alumina column.
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Elute the compound from the column with the same or a slightly more polar solvent system. The stabilizer will be retained on the basic alumina.
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Collect the fractions containing the purified product. Monitor the elution by thin-layer chromatography (TLC) if necessary.
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Combine the product-containing fractions.
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Use the resulting solution immediately. If the solvent needs to be removed, do so at low temperature and reduced pressure, and use the neat compound without delay.
Visual Guides
Caption: Workflow for deciding whether to remove the stabilizer.
Caption: Troubleshooting guide for common experimental issues.
Workup procedures to remove impurities from Tert-butyl 4-vinylpiperidine-1-carboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Tert-butyl 4-vinylpiperidine-1-carboxylate. Our focus is on providing practical solutions to common challenges encountered during the workup and removal of impurities from reaction mixtures.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Wittig reaction?
A1: The most prevalent impurity is triphenylphosphine oxide (TPPO), a byproduct of the Wittig reagent. Other potential impurities include unreacted starting materials such as N-Boc-4-formylpiperidine and methyltriphenylphosphonium bromide, as well as side products from the Wittig reaction or degradation of the starting material or product.
Q2: Triphenylphosphine oxide (TPPO) is notoriously difficult to remove. What are the recommended methods for its removal?
A2: Several effective methods can be employed to remove TPPO, with the choice depending on the scale of your reaction and the polarity of your product. The most common techniques include:
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Precipitation: TPPO is poorly soluble in non-polar solvents. Adding a non-polar solvent like hexanes or pentane to a concentrated solution of the crude product in a more polar solvent (e.g., dichloromethane or diethyl ether) can selectively precipitate the TPPO.
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Complexation with Metal Salts: TPPO forms insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[1][2] Adding a solution of the metal salt to the crude reaction mixture can precipitate the TPPO complex, which can then be removed by filtration.
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Flash Column Chromatography: This is a highly effective method for separating the less polar product from the more polar TPPO.
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Filtration through a Silica Plug: For a quicker purification, a concentrated solution of the crude product can be passed through a short column (plug) of silica gel. The more polar TPPO is retained on the silica, while the desired product elutes.
Q3: Can the Boc protecting group be cleaved during workup?
A3: The tert-butyloxycarbonyl (Boc) group is generally stable under basic and mildly acidic conditions. However, it is sensitive to strong acids. Therefore, it is crucial to avoid strongly acidic conditions during aqueous washes. The Boc group is stable to hydrolysis under basic conditions.[3][4]
Q4: Are there any alternative synthetic routes that avoid the formation of triphenylphosphine oxide?
A4: Yes, alternative olefination methods can be employed. The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative to the Wittig reaction. The phosphate byproduct of the HWE reaction is typically water-soluble, making its removal much simpler than that of TPPO. Other methods could include elimination reactions from a suitable precursor.
Impurity Removal at a Glance
| Impurity | Removal Method | Key Considerations |
| Triphenylphosphine Oxide (TPPO) | Precipitation with non-polar solvents (e.g., hexanes, pentane) | Product must be soluble in the chosen solvent mixture. May require optimization of solvent ratios. |
| Complexation with metal salts (e.g., ZnCl₂) | Effective for polar products. The metal-TPPO complex is removed by filtration.[1][2] | |
| Flash Column Chromatography | Highly effective but can be time-consuming and require large solvent volumes. | |
| Filtration through a Silica Plug | A rapid method for smaller scale purifications. | |
| Unreacted N-Boc-4-formylpiperidine | Flash Column Chromatography | The aldehyde is more polar than the vinyl product and can be separated on silica gel. |
| Aqueous Bisulfite Wash | The aldehyde can form a water-soluble bisulfite adduct, which can be removed by extraction. This should be done carefully to avoid acidic conditions that might affect the Boc group. | |
| Unreacted Methyltriphenylphosphonium Bromide | Aqueous Wash | The salt is water-soluble and can be removed by extraction with water or brine. |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Hexanes
Objective: To remove TPPO from the crude reaction mixture by selective precipitation.
Procedure:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolve the crude residue in a minimal amount of dichloromethane or diethyl ether.
-
Slowly add hexanes or pentane with vigorous stirring.
-
Continue adding the non-polar solvent until a white precipitate (TPPO) is observed.
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Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
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Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold hexanes.
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The filtrate, containing the desired product, can be concentrated and further purified if necessary.
Protocol 2: Removal of Triphenylphosphine Oxide by Complexation with Zinc Chloride
Objective: To remove TPPO by forming an insoluble complex with ZnCl₂.[1][2]
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable polar solvent such as ethanol or ethyl acetate.
-
In a separate flask, prepare a solution of zinc chloride (ZnCl₂) (approximately 2 equivalents with respect to the theoretical amount of TPPO) in the same solvent.
-
Slowly add the ZnCl₂ solution to the crude product solution with stirring at room temperature.
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A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Continue stirring for 1-2 hours to ensure complete precipitation.
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Remove the precipitate by vacuum filtration.
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Wash the filter cake with a small amount of the solvent.
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The filtrate containing the product can then be concentrated. An additional aqueous workup may be necessary to remove any remaining zinc salts.
Protocol 3: Purification by Flash Column Chromatography
Objective: To purify this compound from TPPO and other impurities.
Procedure:
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Adsorb the crude reaction mixture onto a small amount of silica gel.
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Prepare a silica gel column packed with a suitable non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting eluent system is 95:5 or 90:10 hexanes:ethyl acetate.
-
Carefully load the adsorbed crude product onto the top of the column.
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Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
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Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product. The vinyl product is significantly less polar than TPPO.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Experimental Workflows
References
Validation & Comparative
1H NMR and 13C NMR analysis of Tert-butyl 4-vinylpiperidine-1-carboxylate
For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating the intricate architecture of novel chemical entities. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of tert-butyl 4-vinylpiperidine-1-carboxylate and a closely related analogue, tert-butyl 4-allylpiperidine-1-carboxylate, offering valuable insights for the characterization of substituted piperidine scaffolds.
While comprehensive, publicly available experimental ¹H and ¹³C NMR data for this compound is limited, this guide presents the detailed spectral analysis of its allyl analogue. This comparison serves as a robust framework for scientists working with similar vinyl or allyl-substituted piperidine derivatives, facilitating the interpretation of their own experimental data.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for tert-butyl 4-allylpiperidine-1-carboxylate. This data provides a benchmark for the chemical shifts and coupling constants expected for similar N-Boc protected piperidine systems.
Table 1: ¹H NMR Data for Tert-butyl 4-allylpiperidine-1-carboxylate
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-7 | 5.88-5.78 | m | - | 1H |
| H-8 | 5.05-4.99 | m | - | 2H |
| H-2ax, H-6ax | ~4.0 (broad) | br s | - | 2H |
| H-2eq, H-6eq | 2.67 | t | 12.0 | 2H |
| H-4 | 1.98 | d | 7.2 | 2H |
| H-5ax, H-3ax | 1.66 | d | 12.0 | 2H |
| H-5eq, H-3eq | 1.08 | qd | 12.0, 4.0 | 2H |
| Boc (t-butyl) | 1.45 | s | - | 9H |
Table 2: ¹³C NMR Data for Tert-butyl 4-allylpiperidine-1-carboxylate
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O | 154.9 |
| C(CH₃)₃ (quaternary) | 79.1 |
| C-7 | 136.9 |
| C-8 | 116.1 |
| C-2, C-6 | 44.1 |
| C-4 | 39.9 |
| C-5, C-3 | 31.9 |
| C(CH₃)₃ (methyls) | 28.5 |
Experimental Protocol for NMR Analysis
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the piperidine derivatives discussed.
1. Sample Preparation:
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Weigh 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
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Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
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The data presented for the allyl derivative was acquired on a 400 MHz spectrometer.
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The spectrometer should be properly shimmed to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment.
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Number of Scans: Typically 8 to 16 scans for sufficient signal-to-noise ratio.
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Relaxation Delay: 1-2 seconds.
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Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
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Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).
4. ¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
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Number of Scans: A larger number of scans is typically required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
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Relaxation Delay: 2-5 seconds.
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Spectral Width: A range that covers all expected carbon signals (e.g., 0-220 ppm).
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Referencing: The solvent peak is used as an internal standard (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Structural Elucidation and Key NMR Correlations
The structure of this compound and the key NMR correlations that would be expected can be visualized. The diagram below illustrates the molecular structure and highlights the protons and carbons that give rise to the characteristic NMR signals.
Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry and Alternative Methods for Tert-butyl 4-vinylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the robust and reliable analysis of intermediates is paramount. Tert-butyl 4-vinylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry, requires precise analytical characterization to ensure purity and structural integrity. This guide provides a comprehensive comparison of mass spectrometry (MS) and alternative analytical techniques for this compound, complete with experimental protocols and performance data to inform methods development and selection.
Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry stands as a cornerstone technique for the structural elucidation and quantification of organic molecules. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer powerful analytical solutions.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular ion ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 211.3. Key predicted fragments are detailed in Table 1.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Predicted m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 155 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |
| 114 | [M - C₄H₉O₂]⁺ | Loss of the entire Boc group. |
| 100 | [C₅H₉N-C₂H₃]⁺ | Cleavage of the vinyl group from the piperidine ring. |
| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation. |
A visual representation of the predicted fragmentation cascade is provided below, illustrating the primary cleavage points on the molecule.
Caption: Predicted MS fragmentation pathways for this compound.
A Comparative Look: Alternative Analytical Methodologies
Beyond mass spectrometry, other analytical techniques offer valuable, often complementary, information for the characterization of this compound. A comparison of these methods is presented in Table 2.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility, detection by mass | High resolution, sensitive for volatile compounds. | May require derivatization for polar analytes, potential for thermal degradation. |
| LC-MS | Separation by polarity, detection by mass | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.[1][2] | Higher equipment cost and complexity.[1] |
| HPLC-UV | Separation by polarity, detection by UV absorbance | Readily available instrumentation, good for routine purity checks.[1] | The target molecule lacks a strong chromophore, limiting sensitivity.[1] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Provides detailed structural information, capable of quantitative analysis (qNMR).[1] | Lower sensitivity compared to MS, more complex data interpretation.[1] |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Provides information about functional groups present. | Limited structural information for complex molecules. |
The logical workflow for selecting an appropriate analytical method is depicted in the following diagram.
Caption: Decision tree for selecting an analytical method.
Detailed Experimental Protocols
To facilitate the application of these techniques, the following are detailed experimental protocols for GC-MS and LC-MS analysis, adapted from established methods for similar N-Boc protected piperidine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
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Instrumentation: Standard GC system coupled to a mass spectrometer.
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: Increase to 280 °C at a rate of 20 °C/min.
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Final hold: 5 minutes at 280 °C.
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Injector Temperature: 250 °C.
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MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
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Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer.
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient:
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0-1 min: 5% B
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1-8 min: 5% to 95% B
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8-10 min: 95% B
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10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
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MS Detector:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Mode: Full scan (m/z 100-500) and product ion scan of the precursor ion at m/z 212.
-
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of the initial mobile phase composition.
The general workflow for a typical LC-MS analysis is outlined below.
Caption: General experimental workflow for LC-MS analysis.
References
A Comparative Guide to the Synthesis of Tert-butyl 4-vinylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent synthetic routes to Tert-butyl 4-vinylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The routes discussed are the Wittig reaction, the Grignard reaction, and the Suzuki cross-coupling reaction. Each method is evaluated based on its reaction mechanism, yield, and experimental protocol.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Materials | Key Reagents | Typical Yield | Key Advantages | Potential Challenges |
| Wittig Reaction | tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), Methyltriphenylphosphonium bromide | Strong base (e.g., t-BuOK, n-BuLi) | ~75%[1] | High functional group tolerance; reliable and well-established. | Stoichiometric formation of triphenylphosphine oxide byproduct can complicate purification. |
| Grignard Reaction | tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), Vinyl bromide | Magnesium | Moderate to High | Readily available starting materials; direct formation of the C-C bond. | Requires strictly anhydrous conditions; potential for side reactions. |
| Suzuki Coupling | tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, Vinylboronic acid pinacol ester | Palladium catalyst, base | High | Mild reaction conditions; excellent functional group tolerance. | Requires synthesis of a vinyl triflate precursor; cost of palladium catalyst. |
Synthetic Route 1: The Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. In this route, tert-butyl 4-oxopiperidine-1-carboxylate is treated with a phosphorus ylide, generated in situ from methyltriphenylphosphonium bromide and a strong base, to yield the desired vinylpiperidine derivative.
Caption: Wittig reaction pathway for this compound.
Experimental Protocol: Wittig Reaction
To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as potassium tert-butoxide (1.2 equivalents) is added at 0 °C. The resulting ylide solution is stirred for 1 hour at this temperature. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. A similar Wittig reaction has been reported to yield 74.6% of the product.[1]
Synthetic Route 2: The Grignard Reaction
The Grignard reaction provides a direct method for the formation of carbon-carbon bonds. In this approach, a Grignard reagent, vinylmagnesium bromide, is prepared from vinyl bromide and magnesium metal. This reagent then acts as a nucleophile, attacking the carbonyl carbon of tert-butyl 4-oxopiperidine-1-carboxylate to form a tertiary alcohol, which is subsequently dehydrated to yield the final product.
Caption: Grignard reaction pathway for this compound.
Experimental Protocol: Grignard Reaction
In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are placed.[2] A small crystal of iodine can be added to activate the magnesium. A solution of vinyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.[3] Once the reaction begins, the remaining vinyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour. The solution of vinylmagnesium bromide is then cooled to 0 °C and a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting tertiary alcohol is then subjected to dehydration, for instance by stirring with a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent, to afford this compound, which is then purified by column chromatography.
Synthetic Route 3: The Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. This route involves the palladium-catalyzed coupling of a vinylboronic acid derivative with a suitable piperidine-based electrophile, such as a vinyl triflate.
Caption: Suzuki cross-coupling pathway for this compound.
Experimental Protocol: Suzuki Cross-Coupling
Step 1: Synthesis of tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate. To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere is added a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) to form the enolate. After stirring for 1 hour, N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the vinyl triflate precursor, which may be purified by column chromatography.
Step 2: Suzuki Coupling. A mixture of the vinyl triflate (1.0 equivalent), vinylboronic acid pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., dioxane/water) is degassed and heated under an inert atmosphere.[4] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
References
- 1. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Tert-butyl 4-vinylpiperidine-1-carboxylate and Other Vinyl Heterocycles
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of Tert-butyl 4-vinylpiperidine-1-carboxylate with other common vinyl heterocycles has been compiled for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of their performance in key organic reactions, supported by available experimental data, detailed protocols, and mechanistic visualizations.
The reactivity of vinyl heterocycles is a critical aspect of their application in medicinal chemistry and materials science, influencing their utility as building blocks in the synthesis of complex molecules. This guide focuses on the comparative reactivity of this compound, 2-Vinylpyridine, 4-Vinylpyridine, N-Vinylcarbazole, and N-Vinylpyrrolidone in Michael additions, Heck couplings, and Diels-Alder reactions.
Michael Addition
The Michael or conjugate addition is a fundamental carbon-carbon bond-forming reaction. The susceptibility of a vinyl group to nucleophilic attack is largely governed by the electronic properties of the heterocyclic ring.
In contrast, the pyridine ring in 2- and 4-vinylpyridine is electron-withdrawing, which activates the vinyl group towards nucleophilic attack. Studies have shown that both 2- and 4-vinylpyridine readily undergo conjugate addition with a variety of nucleophiles, including thiols, amines, and carbanions[1]. Notably, 3-vinylpyridine is generally unreactive in these additions, highlighting the importance of the position of the vinyl group relative to the nitrogen atom[1]. N-Vinylpyrrolidone, with its amide functionality, also participates in conjugate additions, though its reactivity is influenced by the specific reaction conditions[2].
Table 1: Comparison of Reactivity in Michael Addition (Qualitative)
| Compound | Heterocyclic Ring System | Electronic Nature of Heterocycle | Expected Reactivity |
| This compound | Piperidine (Boc-protected) | Electron-donating | Low |
| 2-Vinylpyridine | Pyridine | Electron-withdrawing | High |
| 4-Vinylpyridine | Pyridine | Electron-withdrawing | High |
| N-Vinylcarbazole | Carbazole | Electron-rich aromatic | Moderate |
| N-Vinylpyrrolidone | Pyrrolidone | Amide | Moderate |
Experimental Protocol: Conjugate Addition of Sodium Methanesulfinate to 2-Vinylpyridine[1]
To a solution of 2-vinylpyridine (1.0 mmol) in acetic acid (5.0 mL) is added sodium methanesulfinate (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding sulfone product. For 2-vinylpyridine, a 91% yield of the pyridyl-functionalized sulfone has been reported under these conditions[1].
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes.
While a specific protocol for the Heck coupling of this compound is not extensively documented, a related palladium-catalyzed reductive Heck coupling of a piperidine derivative has been reported, demonstrating the feasibility of such transformations[3][4].
In contrast, the Heck reaction of vinylpyridines has been more thoroughly investigated. For instance, a ligand-free palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine with various arylboronic acids has been developed, yielding (E)-4-styrylpyridines in moderate to good yields[5].
Table 2: Heck Coupling of 4-Vinylpyridine with Phenylboronic Acid [5]
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | NaHCO₃ | DMF | 90 | 24 | 11 |
| 2 | Pd(acac)₂ (2.5) | NaHCO₃ | DMF | 90 | 24 | 63 |
Experimental Protocol: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine[5]
A mixture of 4-vinylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(acac)₂ (0.025 mmol), and NaHCO₃ (2.0 mmol) in DMF (1 mL) is stirred at 90 °C under an oxygen atmosphere for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to give the desired (E)-4-styrylpyridine.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The reactivity of vinyl heterocycles as dienophiles in this reaction is dependent on the electronic nature of the heterocycle and the reaction conditions.
Lewis acid catalysis has been shown to significantly promote the Diels-Alder reaction of vinylpyridines with unactivated dienes, leading to higher yields, improved regioselectivity, and high diastereoselectivity compared to thermal reactions[6][7][8]. A comparative study revealed that 2-vinylpyridine is a superior dienophile to 4-vinylpyridine in these reactions, providing higher yields in shorter reaction times with greater regioselectivity[6]. For example, the reaction of 2-vinylpyridine with 2,3-dimethylbutadiene in the presence of a Lewis acid catalyst afforded the cycloadduct in 75% yield, while the corresponding reaction with 4-vinylpyridine was less efficient[7].
While there is no specific data on the Diels-Alder reactivity of this compound, its electron-rich nature suggests it would be a less reactive dienophile compared to the electron-deficient vinylpyridines, likely requiring more forcing conditions or strong Lewis acid catalysis.
Table 3: Lewis Acid-Promoted Diels-Alder Reaction of Vinylpyridines with 2,3-Dimethylbutadiene [7]
| Dienophile | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
| 2-Vinylpyridine | BF₃·OEt₂ | 70 | 24 | 75 |
| 4-Vinylpyridine | BF₃·OEt₂ | 70 | 72 | 54 |
Experimental Protocol: Lewis Acid-Promoted Diels-Alder Reaction of 2-Vinylpyridine[7]
To a solution of 2-vinylpyridine (1.0 mmol) and 2,3-dimethylbutadiene (2.0 mmol) in a suitable solvent at the desired temperature is added BF₃·OEt₂ (0.5 mmol). The reaction is stirred for the specified time and then quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is then purified by chromatography.
Visualizing Reaction Mechanisms
To aid in the understanding of these transformations, the following diagrams illustrate the fundamental steps of the Michael addition and Heck coupling reactions.
Caption: Generalized workflow for a base-catalyzed Michael addition.
Caption: Simplified catalytic cycle for the Heck coupling reaction.
Conclusion
This comparative guide highlights the varying reactivity of this compound and other vinyl heterocycles. The electronic nature of the heterocyclic ring plays a pivotal role in determining the reactivity of the vinyl substituent. While quantitative data for this compound remains scarce, this analysis provides a framework for predicting its behavior in key synthetic transformations and underscores the need for further experimental investigation to fully elucidate its reactivity profile. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the rich chemistry of these valuable building blocks.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05095H [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Characterization data for products synthesized from Tert-butyl 4-vinylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways originating from Tert-butyl 4-vinylpiperidine-1-carboxylate to produce the valuable intermediate, Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. The performance of each route is evaluated based on reaction type and intermediates, with supporting experimental data and detailed methodologies.
Introduction
This compound is a versatile starting material in medicinal chemistry and drug development. Its vinyl group offers a reactive handle for various chemical transformations, leading to the synthesis of a wide array of functionalized piperidine derivatives. This guide focuses on the synthesis of Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block for more complex molecules, through two distinct and common synthetic strategies: Hydroboration-Oxidation and a two-step Ozonolysis-Reduction pathway.
Comparative Data of Synthetic Products
The following table summarizes the key characterization data for the intermediates and the final product in the compared synthetic routes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| Starting Material | |||
| This compound | C₁₂H₂₁NO₂ | 211.30 | ¹H NMR (CDCl₃, 400 MHz): δ 5.75 (ddd, J=17.2, 10.4, 6.8 Hz, 1H), 4.98-4.89 (m, 2H), 4.08 (br s, 2H), 2.68 (t, J=12.4 Hz, 2H), 1.95-1.85 (m, 1H), 1.65 (d, J=12.8 Hz, 2H), 1.45 (s, 9H), 1.15-1.05 (m, 2H). MS (ESI): m/z 212.2 [M+H]⁺. |
| Route 1: Hydroboration-Oxidation | |||
| Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | C₁₂H₂₃NO₃ | 229.32 | ¹H NMR (CDCl₃, 400 MHz): δ 4.10 (br s, 2H), 3.71 (t, J=6.4 Hz, 2H), 2.69 (t, J=12.4 Hz, 2H), 1.70-1.60 (m, 3H), 1.51 (q, J=6.4 Hz, 2H), 1.45 (s, 9H), 1.20-1.08 (m, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 79.2, 60.9, 44.1, 38.6, 35.5, 31.8. MS (ESI): m/z 230.2 [M+H]⁺. |
| Route 2: Ozonolysis and Reduction | |||
| Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C₁₂H₂₁NO₃ | 227.30 | Computed ¹H NMR (CDCl₃): δ 9.77 (s, 1H), 4.10 (br s, 2H), 2.70 (t, J=12.0 Hz, 2H), 2.38 (d, J=7.2 Hz, 2H), 2.05-1.95 (m, 1H), 1.70 (d, J=12.8 Hz, 2H), 1.45 (s, 9H), 1.25-1.15 (m, 2H). MS (ESI): m/z 228.2 [M+H]⁺.[1] |
| Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | C₁₂H₂₃NO₃ | 229.32 | Characterization data is identical to the product from Route 1. |
Experimental Protocols
Route 1: Hydroboration-Oxidation of this compound
This one-pot reaction proceeds via an anti-Markovnikov addition of borane across the double bond, followed by oxidation to yield the primary alcohol.
Diagram of the Hydroboration-Oxidation Workflow:
Caption: Hydroboration-Oxidation of the starting material.
Methodology:
-
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.
-
A solution of borane-THF complex (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide (3M, 3.0 eq) is added carefully, followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).
-
The mixture is stirred at room temperature for 1-2 hours and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
Route 2: Ozonolysis of this compound followed by Reduction
This two-step process involves the oxidative cleavage of the vinyl group to an aldehyde, which is then reduced to the primary alcohol.
Diagram of the Ozonolysis-Reduction Workflow:
Caption: Ozonolysis followed by reduction.
Methodology:
-
Step 1: Ozonolysis
-
A solution of this compound (1.0 eq) in a mixture of dichloromethane and methanol is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The solution is purged with nitrogen to remove excess ozone.
-
Dimethyl sulfide (2.0 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the crude Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is taken to the next step without further purification.
-
-
Step 2: Reduction
-
The crude aldehyde from the previous step is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (1.5 eq) is added portion-wise, and the mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Performance Comparison
| Feature | Route 1: Hydroboration-Oxidation | Route 2: Ozonolysis and Reduction |
| Number of Steps | One-pot synthesis | Two distinct steps |
| Reagents & Conditions | Borane (pyrophoric), hydrogen peroxide (strong oxidant). Requires anhydrous conditions. | Ozone (requires specialized equipment), sodium borohydride (moisture sensitive). |
| Intermediate Isolation | Not required | Aldehyde intermediate can be isolated but is often used crude. |
| Selectivity | High for anti-Markovnikov alcohol. | Cleavage is non-selective for substituted alkenes, but the starting material is a terminal alkene. |
| Potential Byproducts | Boronic acid esters. | Over-oxidation to carboxylic acid (if oxidative workup is used), incomplete reduction. |
| Overall Yield | Generally good to excellent. | Can be high, but dependent on the efficiency of two separate reactions. |
| Safety Considerations | Handling of borane requires care. | Ozonolysis requires a well-ventilated area and proper equipment. |
Conclusion
Both the Hydroboration-Oxidation and the Ozonolysis-Reduction pathways are viable methods for the synthesis of Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate from this compound.
The Hydroboration-Oxidation route offers the advantage of being a one-pot synthesis, which can be more time and resource-efficient. It generally provides good to excellent yields with high regioselectivity for the desired primary alcohol.
The Ozonolysis-Reduction pathway, while involving two separate steps, utilizes common and effective reactions. The intermediate aldehyde is also a synthetically useful compound that can be used to generate other derivatives.
The choice of synthetic route will depend on the specific requirements of the researcher, including available equipment (ozonizer), scale of the reaction, and tolerance for handling specific reagents like borane. For a direct and efficient conversion to the target alcohol, the hydroboration-oxidation is often preferred. However, if the intermediate aldehyde is also of interest, the ozonolysis route provides access to both compounds.
References
Purity Analysis of Commercial Tert-butyl 4-vinylpiperidine-1-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact the outcome of a synthesis, the validity of biological assays, and the overall success of a research project. This guide provides a comparative overview of the analytical methods used to confirm the purity of commercially available Tert-butyl 4-vinylpiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. The following sections present hypothetical experimental data from various analytical techniques for samples from three different commercial suppliers, along with detailed experimental protocols.
Comparative Purity Analysis
The purity of this compound obtained from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using a panel of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Elemental Analysis. The quantitative results are summarized in the table below.
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC Purity (%) | 99.2 | 97.5 | 99.8 |
| GC-MS Purity (%) | 99.0 | 97.2 | 99.7 |
| ¹H NMR Purity (%) | >99 | >98 | >99 |
| Elemental Analysis (C, H, N) | Corresponds to formula | Minor deviation | Corresponds to formula |
Experimental Workflow
The general workflow for the purity confirmation of commercially available this compound is depicted in the following diagram. This process involves receiving the samples, performing a battery of analytical tests, analyzing the resulting data, and comparing it against established specifications to determine the purity of each batch.
Experimental Protocols
Detailed methodologies for the key experiments performed to determine the purity of this compound are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a variable wavelength detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: A stock solution of the compound was prepared in acetonitrile at a concentration of 1 mg/mL. This was further diluted to 0.1 mg/mL with the mobile phase for injection.
-
Analysis: The purity was determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A mass selective detector or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: The oven temperature was initially held at 80°C for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
Injection: 1 µL of a 1 mg/mL solution in dichloromethane was injected in split mode (10:1).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Analysis: Purity was estimated by the area percentage of the main peak in the total ion chromatogram.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
Data Acquisition: A standard proton experiment was run with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Analysis: The spectrum was analyzed for the presence of characteristic peaks corresponding to the structure of this compound and for any impurity signals. Purity was estimated by integrating the peaks of the compound against those of any identifiable impurities.
Elemental Analysis
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer or equivalent.
-
Analysis: The sample was combusted to convert the elements into simple gases (CO₂, H₂O, N₂). The amount of each gas was then measured to determine the percentage of carbon, hydrogen, and nitrogen in the sample.
-
Comparison: The experimentally determined percentages were compared to the theoretical values for the molecular formula C₁₂H₂₁NO₂ (C, 68.21%; H, 10.02%; N, 6.63%). An acceptable deviation is typically within ±0.4%.[1][2]
References
Analysis of reaction kinetics for processes involving Tert-butyl 4-vinylpiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of building blocks like Tert-butyl 4-vinylpiperidine-1-carboxylate is pivotal for optimizing synthetic routes and developing novel therapeutics. While specific, quantitative kinetic data for this compound is not extensively available in peer-reviewed literature, this guide provides a comparative analysis based on the reactivity of analogous structures and general kinetic principles for key reactions involving the vinylpiperidine moiety.
This compound is a valuable bifunctional molecule, featuring a protected piperidine ring and a reactive vinyl group. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for creating complex molecular architectures. Its reaction kinetics are of prime interest in processes such as Michael additions, Heck couplings, and polymerizations. This guide will delve into the expected kinetic behavior in these transformations, supported by data from comparable systems and detailed experimental protocols.
Comparative Analysis of Reaction Kinetics
Due to the limited direct kinetic data for this compound, a comparative approach is necessary. The electronic and steric properties of the N-Boc protected piperidine ring will influence the reactivity of the vinyl group. The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder approaches to the vinyl moiety, potentially slowing down reaction rates compared to less substituted alkenes. However, the electron-donating nature of the nitrogen atom might slightly increase the electron density of the double bond, affecting its reactivity in certain transformations.
Michael Addition Reactions
The thiol-Michael addition is a crucial conjugation reaction in drug development. The rate of this reaction is highly dependent on the nature of the Michael acceptor and the thiol. While no specific rate constants for this compound are published, we can infer its reactivity by comparing it to other α,β-unsaturated carbonyl compounds.
Table 1: Second-Order Rate Constants (k₂) for Thiol-Michael Addition to Various Michael Acceptors
| Michael Acceptor | Thiol Nucleophile | Catalyst | Solvent | k₂ (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Acrylamide | Generic Thiol | Base | Water | 100 - 1000 |
| Methyl Acrylate | Thiophenol | Triethylamine | Acetonitrile | 1.2 x 10⁻² |
| Ethyl Acrylate | Thiophenol | Triethylamine | Acetonitrile | 1.0 x 10⁻² |
| Cyclohexenone | Thiophenol | Triethylamine | Acetonitrile | 4.5 x 10⁻³ |
| Ethyl Vinyl Sulfone | Glycol di(3-mercaptopropionate) | Photo-base Generator | N/A | First-order dependence on vinyl concentration |
Data compiled from analogous systems. Specific conditions can significantly alter reaction rates.
The reactivity of this compound in a thiol-Michael addition is expected to be influenced by the electronic nature of the vinyl group, which is less electron-deficient than in acrylates or vinyl sulfones. Consequently, the reaction may require a catalyst or more forcing conditions to proceed at a practical rate.
Heck Reaction
The Heck reaction is a powerful tool for C-C bond formation. The reactivity of the vinyl component is a key factor. While kinetic data for the Heck reaction involving this compound is not available, the general mechanism provides insights into the expected kinetics. The reaction is known to be sensitive to the electronic properties and steric hindrance of the alkene. The bulky piperidine substituent may influence the rate of migratory insertion, a key step in the catalytic cycle.
Experimental Protocols for Kinetic Analysis
Researchers can adapt established methods to study the kinetics of reactions involving this compound.
Protocol for Kinetic Study of Thiol-Michael Addition
This protocol outlines a general procedure for determining the second-order rate constant for the thiol-Michael addition to an activated alkene like this compound under pseudo-first-order conditions.
1. Materials and Reagents:
-
This compound
-
Thiol (e.g., N-acetyl-L-cysteine)
-
Buffer solution (e.g., phosphate buffer at a specific pH)
-
Solvent (e.g., acetonitrile or methanol, HPLC grade)
-
Internal standard for chromatography (if applicable)
2. Instrumentation:
-
HPLC or GC-MS for monitoring reactant and product concentrations.
-
UV-Vis spectrophotometer if the product has a distinct chromophore.
-
Thermostatted reaction vessel.
3. Procedure:
-
Prepare stock solutions of this compound, the thiol, and the internal standard in the chosen solvent.
-
In a thermostatted vessel, combine the buffer solution and the thiol solution. Ensure the thiol is in large excess (at least 10-fold) compared to the vinylpiperidine derivative to maintain pseudo-first-order conditions.
-
Initiate the reaction by adding a known volume of the this compound stock solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification or rapid dilution).
-
Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining this compound.
4. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[A]) versus time.
-
For a pseudo-first-order reaction, this plot should be linear with a slope equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k₂) can be calculated from the equation: k' = k₂[Thiol]. A plot of k' versus [Thiol] will yield a straight line with a slope equal to k₂.
Visualizing Reaction Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate a general workflow for a kinetic study and the catalytic cycle of the Heck reaction.
Caption: General workflow for a kinetic study of a Michael addition reaction.
Safety Operating Guide
Proper Disposal of Tert-butyl 4-vinylpiperidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl 4-vinylpiperidine-1-carboxylate, aligning with established safety protocols to minimize environmental impact and ensure personnel safety.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This chemical is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Hand Protection | Handle with gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Ensure adequate ventilation in the handling area and avoid the formation of dust or aerosols.[2] Do not let the product enter drains.[2]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2]
-
Consult a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] These companies are equipped to handle chemical waste in accordance with federal, state, and local regulations.
-
Chemical Incineration: The preferred method of destruction is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[2] Extra care should be taken during ignition as this material is highly flammable.[2]
-
Disposal of Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2] Ensure containers are completely empty before disposal.
-
Spill Cleanup: In the event of a spill, use personal protective equipment.[2] Avoid dust formation.[2] Sweep up and shovel the material, keeping it in suitable, closed containers for disposal.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Tert-butyl 4-vinylpiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Tert-butyl 4-vinylpiperidine-1-carboxylate, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Equipment | Standard/Specification | Purpose |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary for splash protection.[1] | EN 166 (EU) or NIOSH (US) approved.[2] | Protects against splashes and dust. |
| Skin | Chemical-resistant gloves (e.g., nitrile). Impervious clothing or lab coat.[2] | EN 374 (EU). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[2][3] |
| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2][3] | NIOSH (US) or CEN (EU) approved.[2][3] | Protects against inhalation of dust, aerosols, vapors, or mist.[2][3] |
| Feet | Waterproof or chemical-resistant boots or shoe coverings. | Not specified, but should prevent absorption of chemicals. | Protects feet from spills. Pant legs should be worn outside of footwear.[4] |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Use non-sparking tools to prevent ignition.[5]
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store under an inert gas as the compound is hygroscopic.[2]
-
Keep away from heat, sparks, and open flames.
Accidental Release and Disposal Plan
In the event of a spill or for final disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.
Accidental Release Measures:
-
Containment: Use personal protective equipment.[2][3] Prevent the substance from entering drains.[2][3]
-
Clean-up: For solids, sweep up and shovel without creating dust.[2][3] For liquids, absorb with an inert material (e.g., sand, vermiculite).[6]
-
Disposal: Collect the spilled material in a suitable, closed container for disposal.[2][3][5]
Disposal:
-
Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[2][3]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
-
Contaminated packaging should be disposed of as unused product.[2][3]
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[2] |
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. capotchem.cn [capotchem.cn]
- 3. capotchem.com [capotchem.com]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
